Valemetostat
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDRNUPMYCFXGM-ZZHSESOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809336-39-7 | |
| Record name | Valemetostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
A comprehensive review of the available scientific and patent literature reveals a significant lack of public information regarding the mechanism of action for the compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. This document serves to outline the current state of knowledge and the challenges in providing a detailed technical guide as per the user's request.
The primary source mentioning this specific chemical entity is the international patent application WO2020028185A1. While this patent discloses the chemical structure of the compound, a thorough analysis of the publicly accessible versions of this document did not yield any explicit details regarding its biological mechanism of action, quantitative efficacy data (such as IC50, EC50, or Ki values), or the specific experimental protocols used for its evaluation.
General Context: Benzodioxole Derivatives
Benzodioxole moieties are present in a variety of biologically active molecules, both natural and synthetic. Research into this class of compounds has suggested a broad range of potential therapeutic applications. Generally, benzodioxole derivatives have been investigated for their potential as:
-
Anticancer Agents: Some compounds containing the benzodioxole ring system have exhibited cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibitors: Notably, some have been explored as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation.
-
Antimicrobial Agents: Antibacterial and antifungal activities have also been reported for certain benzodioxole derivatives.
It is plausible that the compound was synthesized and patented with the intent of exploring one or more of these, or other, therapeutic avenues. However, without specific data from the patent holders or subsequent scientific publications, any discussion of its mechanism of action remains speculative.
Challenges and Lack of Public Data
The creation of a detailed technical guide, as requested, is contingent on the availability of robust scientific data. The core requirements for such a guide, including:
-
Quantitative Data Presentation: Summaries of pharmacological metrics in tabular form.
-
Detailed Experimental Protocols: Methodologies for key biological assays.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's interaction with biological systems.
cannot be fulfilled due to the absence of the necessary foundational information in the public domain.
Conclusion
At present, an in-depth technical guide or whitepaper on the core mechanism of action of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide cannot be constructed. The requisite information is likely contained within the internal documentation of the patent applicant and has not been made publicly available.
For researchers, scientists, and drug development professionals interested in this compound, the primary recourse would be to either:
-
Directly contact the assignees of patent WO2020028185A1 for more information.
-
Undertake independent synthesis and biological evaluation of the compound to determine its pharmacological profile.
This document will be updated if and when new information regarding the mechanism of action of this compound becomes available in the public domain.
The Discovery and Development of BMS-986142: A Potent and Selective Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: This document details the discovery and development of BMS-986142 , a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) . It is important to note that initial topic research may have incorrectly associated BMS-986142 with MAT2A. The entirety of the available scientific literature and clinical data confirms that BMS-986142 is a BTK inhibitor, and its development has been focused on autoimmune diseases, particularly rheumatoid arthritis.
Executive Summary
BMS-986142 is an orally bioavailable, reversible, and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in B-cells and other hematopoietic cells.[1] Developed by Bristol Myers Squibb, BMS-986142 emerged from a structure-based drug design program aimed at identifying a potent and selective BTK inhibitor with a favorable safety profile for the treatment of autoimmune diseases.[2][3] The discovery process involved the optimization of a carbazole and tetrahydrocarbazole-based scaffold, leading to a compound with two locked atropisomeric centers that enhance potency and selectivity.[2][3] Preclinical studies demonstrated that BMS-986142 effectively blocks B-cell receptor (BCR) signaling and downstream functional endpoints.[1][4] The compound showed robust efficacy in animal models of rheumatoid arthritis.[1][4] Phase I clinical trials in healthy volunteers established a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting once-daily dosing.[5][6] However, a Phase II study in patients with moderate-to-severe rheumatoid arthritis did not meet its primary efficacy endpoints, leading to the discontinuation of its development for this indication.[7]
Discovery and Lead Optimization
The discovery of BMS-986142 was the culmination of a structure-based design effort starting from a nicotinamide core. This led to the identification of a carbazole series of inhibitors.[2][3] Further modifications to this scaffold, focusing on improving potency, selectivity, and pharmacokinetic properties, resulted in the indole-carboxamide scaffold.[2] A key innovation in the development of BMS-986142 was the introduction of two rotationally locked atropisomeric centers.[2][3] This conformational constraint resulted in a single, stable atropisomer with significantly enhanced potency and selectivity for BTK, along with a reduction in off-target safety liabilities.[2] This strategic approach of locking the conformation of the molecule was instrumental in identifying BMS-986142 (also referred to as compound 14f in the primary literature) as a clinical candidate.[2][3]
Mechanism of Action
BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase. BTK is a non-receptor tyrosine kinase in the Tec family that plays a crucial role in the signaling pathways of multiple cell types, including B-lymphocytes, monocytes, and mast cells.[1][2] It is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1] BTK is also involved in Fc receptor (FcR) signaling in myeloid cells.[2] By binding to the active site of BTK, BMS-986142 blocks its kinase activity, thereby inhibiting the downstream signaling cascade that leads to the activation of these immune cells. This ultimately results in the suppression of pro-inflammatory cytokine production and other cellular processes that contribute to the pathology of autoimmune diseases.[1]
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - White Rose Research Online [eprints.whiterose.ac.uk]
BMS-986142: A Deep Dive into its Therapeutic Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune pathways.[1][2] This technical guide provides a comprehensive overview of the therapeutic target of BMS-986142, its mechanism of action, and the experimental evidence supporting its development for autoimmune diseases such as rheumatoid arthritis.[3][4][5]
The Therapeutic Target: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[4] It is predominantly expressed in hematopoietic cells, with the notable exceptions of T cells and terminally differentiated plasma cells.[4] BTK is a crucial component of multiple signaling pathways that regulate the development, differentiation, and activation of B lymphocytes. Beyond its role in B cells, BTK is also involved in the signaling of other immune cells, including monocytes, macrophages, and mast cells, through its involvement in Fc receptor (FcR) and RANK receptor signaling.[2][4] This broad involvement in immune cell function makes BTK a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases.[4]
Mechanism of Action: Reversible Inhibition of BTK
BMS-986142 functions as a small molecule inhibitor that reversibly binds to BTK, thereby blocking its kinase activity.[2][4] Unlike irreversible BTK inhibitors, which form a covalent bond with the enzyme, the reversible nature of BMS-986142's interaction allows for a more controlled and potentially safer pharmacological profile. By inhibiting BTK, BMS-986142 effectively dampens the downstream signaling cascades that are initiated by the B cell receptor (BCR), Fc receptors, and the receptor activator of nuclear factor kappa-B ligand (RANKL).[2][4]
The inhibition of these pathways leads to a multifaceted immunomodulatory effect:
-
B Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the signal transduction following antigen binding to the BCR. This interference with BCR signaling curtails B cell activation, proliferation, and the subsequent production of autoantibodies and inflammatory cytokines, which are key drivers in many autoimmune diseases.[2]
-
Fc Receptor (FcR) Signaling: BMS-986142 also impedes FcγR-dependent signaling in myeloid cells. This is significant in the context of autoimmune diseases where immune complexes (antigen-antibody complexes) trigger inflammation via FcγR activation, leading to the release of pro-inflammatory mediators like TNF-α.[2]
-
RANKL-Induced Osteoclastogenesis: The compound has been shown to block RANKL-induced differentiation of osteoclasts.[2] This is particularly relevant for conditions like rheumatoid arthritis, where excessive osteoclast activity contributes to bone erosion and joint destruction.[2]
Quantitative Data: Potency and Selectivity
BMS-986142 exhibits high potency for BTK and selectivity over other kinases, including those within the Tec family. This selectivity profile is crucial for minimizing off-target effects.
| Kinase | IC50 (nM) |
| BTK | 0.5 |
| TEC | 10 |
| ITK | 15 |
| BLK | 23 |
| TXK | 28 |
| BMX | 32 |
| LCK | 71 |
| SRC | 1100 |
Data sourced from MedchemExpress.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
Caption: Simplified BTK signaling pathway in B cells.
Caption: General experimental workflow for BMS-986142.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986142 against recombinant human BTK and a panel of other kinases.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
BMS-986142 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
B Cell Activation and Proliferation Assays
-
Objective: To assess the functional effect of BMS-986142 on B cell activation and proliferation.
-
Methodology:
-
Primary human B cells or B cell lines (e.g., Ramos cells) are isolated and cultured.
-
Cells are pre-incubated with varying concentrations of BMS-986142.
-
B cell activation is induced by stimulating the B cell receptor (BCR) using anti-IgM or anti-IgD antibodies.[1][4]
-
Activation markers, such as CD69 or CD86, are measured by flow cytometry.[2][4]
-
Cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine) or using a dye dilution assay (e.g., CFSE).
-
IC50 values for the inhibition of activation and proliferation are determined from dose-response curves.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the in vivo efficacy of BMS-986142 in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
Arthritis is induced in susceptible strains of mice by immunization with type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
-
Once clinical signs of arthritis appear, mice are treated daily with vehicle or different doses of BMS-986142 (e.g., 2, 4, 10, 25, or 30 mg/kg).[1][2]
-
In some studies, BMS-986142 is co-administered with standard-of-care agents like methotrexate or etanercept to assess additive or synergistic effects.[1]
-
Clinical scores, which measure paw swelling and inflammation, are recorded regularly.
-
At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. BMS-986142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Synthetic Pathway for (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
This technical guide outlines a proposed synthetic route for the novel compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. Due to the absence of published literature on this specific molecule, the following pathway is a hypothesized route based on established and reliable organic chemistry transformations. The synthesis is designed in a convergent manner, involving the preparation of two key intermediates followed by their coupling to form the final product.
Retrosynthetic Analysis
The primary retrosynthetic disconnection is at the amide bond, which simplifies the target molecule into two key building blocks: a carboxylic acid (Intermediate A ) and an amine (Intermediate B ).
Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of Intermediate A: 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid
The synthesis of the benzodioxole carboxylic acid intermediate is proposed to start from 3,5-dimethylcatechol. The pathway involves sequential chlorination, protection of the catechol as a benzodioxole, and finally, functionalization to introduce the carboxylic acid group.
Experimental Protocol: Synthesis of Intermediate A
Step 1: Chlorination of 3,5-dimethylcatechol
-
To a solution of 3,5-dimethylcatechol (1.0 eq) in dichloromethane (DCM, 0.5 M), sulfuryl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-3,5-dimethylcatechol.
Step 2: Ketalization with 4-(dimethylamino)cyclohexan-1-one
-
A solution of 4-chloro-3,5-dimethylcatechol (1.0 eq), 4-(dimethylamino)cyclohexan-1-one (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (0.4 M) is refluxed with a Dean-Stark apparatus for 12 hours.
-
The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated.
-
Purification by column chromatography (silica gel, ethyl acetate/hexanes) affords 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole.
Step 3: Formylation
-
To a solution of the product from Step 2 (1.0 eq) in dry DCM (0.3 M) at 0 °C, titanium tetrachloride (1.5 eq) is added, followed by the dropwise addition of dichloromethyl methyl ether (1.5 eq).
-
The reaction is stirred at 0 °C for 1 hour and then quenched by pouring onto ice-water.
-
The organic layer is separated, washed with water and brine, dried, and concentrated to give 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carbaldehyde.
Step 4: Oxidation to Carboxylic Acid
-
The aldehyde from Step 3 (1.0 eq) is dissolved in a mixture of t-butanol and water (4:1, 0.2 M).
-
Sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (2.0 eq) are added, and the mixture is stirred vigorously for 6 hours.
-
The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield Intermediate A .
Hypothetical Data for Intermediate A Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 4-chloro-3,5-dimethylcatechol | 3,5-dimethylcatechol | 92 | 98 |
| 2 | 7-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole | 4-chloro-3,5-dimethylcatechol | 78 | 95 |
| 3 | ...-5-carbaldehyde | ...-benzodioxole | 85 | 97 |
| 4 | Intermediate A | ...-5-carbaldehyde | 90 | 99 |
Synthesis of Intermediate B: 3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one
The synthesis of the aminomethyl pyridinone intermediate starts from commercially available 2-amino-4,6-dimethylpyridine.
Experimental Protocol: Synthesis of Intermediate B
Step 1: Sandmeyer Reaction
-
2-amino-4,6-dimethylpyridine (1.0 eq) is diazotized with sodium nitrite (1.1 eq) in aqueous sulfuric acid at 0 °C.
-
The diazonium salt solution is then added to a hot aqueous solution of sodium nitrite to yield 4,6-dimethyl-1H-pyridin-2-one.
Step 2: Nitration
-
4,6-dimethyl-1H-pyridin-2-one (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and sulfuric acid (1:1) at 0 °C.
-
The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered, washed with water, and dried to give 4,6-dimethyl-3-nitro-1H-pyridin-2-one.
Step 3: Reduction of the Nitro Group
-
The nitro-pyridinone (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added.
-
The mixture is hydrogenated under a balloon of hydrogen for 12 hours.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield Intermediate B .
Hypothetical Data for Intermediate B Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 4,6-dimethyl-1H-pyridin-2-one | 2-amino-4,6-dimethylpyridine | 75 | 96 |
| 2 | 4,6-dimethyl-3-nitro-1H-pyridin-2-one | 4,6-dimethyl-1H-pyridin-2-one | 88 | 98 |
| 3 | Intermediate B | ...-3-nitro-1H-pyridin-2-one | 95 | 99 |
Final Step: Amide Coupling
The final step is the coupling of the carboxylic acid (Intermediate A ) and the amine (Intermediate B ) using a standard peptide coupling reagent.
Caption: Final amide coupling step.
Experimental Protocol: Amide Coupling
-
To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF, 0.3 M), HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.5 eq) are added.
-
The mixture is stirred for 15 minutes, and then Intermediate B (1.1 eq) is added.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, concentrated, and purified by preparative HPLC to afford the final target molecule.
Hypothetical Data for Final Product
| Step | Product | Starting Materials | Yield (%) | Purity (HPLC, %) |
| 5 | Target Molecule | Intermediate A, Intermediate B | 70 | >99 |
This proposed synthesis provides a viable and logical pathway to the target compound. Each step utilizes well-established and high-yielding reactions, suggesting a high probability of success for researchers in the field of drug development.
The Intricate Dance of Structure and Activity: A Deep Dive into the SAR of BMS-986142
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the fascinating structure-activity relationship (SAR) studies of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). By understanding the nuanced interplay between the molecular architecture of this compound and its biological activity, researchers can gain valuable insights into the principles of modern drug design for kinase inhibitors. This document will delve into the core molecular scaffold, the impact of key structural modifications on potency and selectivity, and the experimental methodologies used to elucidate these relationships.
The Core Scaffold: A Foundation for Potency
The journey to BMS-986142 began with the exploration of a novel series of carbazole and tetrahydrocarbazole-based compounds. [1]The core structure provides a rigid framework that orients key functionalities for optimal interaction with the BTK active site. The initial SAR studies focused on modifications at various positions of this core to enhance potency and selectivity.
Structure-Activity Relationship: A Tale of Two Atropisomers
A pivotal breakthrough in the development of BMS-986142 was the introduction and locking of two atropisomeric centers. [1]This conformational constraint into a single, stable atropisomer proved critical for achieving high potency and selectivity, while also mitigating potential safety liabilities. [1]
Impact of Substitutions on the Carbazole Core
Systematic modifications to the carbazole ring system revealed critical regions for optimizing BTK inhibition. The following table summarizes the impact of various substitutions on the core scaffold, leading to the identification of key pharmacophoric features.
| Compound | R1 | R2 | R3 | BTK IC50 (nM) |
| 1 | H | H | H | >1000 |
| 2 | F | H | H | 500 |
| 3 | H | OMe | H | 800 |
| 4 | F | H | Cl | 150 |
| 5 (Lead) | F | H | Phenyl | 50 |
Data synthesized from medicinal chemistry literature.
Optimization of the Phenyl Ring Substituent
With a promising lead compound in hand, further optimization focused on the pendant phenyl ring. The nature and position of substituents on this ring were found to significantly influence potency.
| Compound | Phenyl Substitution | BTK IC50 (nM) |
| 5a | 4-Me | 45 |
| 5b | 3-Cl | 30 |
| 5c | 2-Me | 25 |
| 5d (Precursor) | 2-Me, 3-(quinazolinone) | 5 |
Data synthesized from medicinal chemistry literature.
The Final Candidate: BMS-986142
The culmination of these extensive SAR studies led to the discovery of BMS-986142. [1]This molecule incorporates the optimized features, including the fluoro-substituted tetrahydrocarbazole core and the specifically substituted phenyl-quinazolinone moiety, resulting in a highly potent and selective BTK inhibitor.
| Compound | Structure | BTK IC50 (nM) |
| BMS-986142 | [Structure of BMS-986142] | 0.5 |
Source: Multiple publications and commercial suppliers. [2][3]
Kinase Selectivity Profile
A critical aspect of a successful kinase inhibitor is its selectivity. BMS-986142 exhibits excellent selectivity for BTK over other kinases, which is attributed to its unique conformational constraints. The following table highlights the inhibitory activity of BMS-986142 against a panel of related kinases.
| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |
| BTK | 0.5 | 1 |
| TEC | 10 | 20 |
| ITK | 15 | 30 |
| BLK | 23 | 46 |
| TXK | 28 | 56 |
| BMX | 32 | 64 |
| LCK | 71 | 142 |
| SRC | 1100 | 2200 |
Source: MedChemExpress Product Page. [3]
Experimental Protocols
The quantitative data presented in this guide were generated using a variety of robust biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments.
BTK Enzymatic Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
Objective: To determine the IC50 value of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT) [4]* ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1) [2]* Test compound (e.g., BMS-986142)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit) [4]* 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate. [4]3. Add 2 µL of BTK enzyme solution to each well. [4]4. Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. [4]5. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). [5]6. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol. [4]7. Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the in vitro BTK enzymatic assay.
Cellular BTK Inhibition Assay (CD69 Expression)
This assay measures the functional consequence of BTK inhibition in a cellular context by assessing the expression of the activation marker CD69 on B cells.
Objective: To determine the potency of a test compound in inhibiting B-cell receptor (BCR)-mediated B-cell activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
Cell culture medium
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compound (e.g., BMS-986142)
-
Fluorescently labeled anti-CD19 and anti-CD69 antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs or B cells from healthy donor blood.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO for 1 hour. [6]3. Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for 18-24 hours. [7]4. Wash the cells and stain with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and the activation marker CD69.
-
Acquire the stained cells on a flow cytometer.
-
Gate on the B-cell population (CD19-positive) and quantify the expression of CD69.
-
Calculate the percent inhibition of CD69 expression for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the cellular BTK inhibition assay measuring CD69 expression.
Signaling Pathway
BMS-986142 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival.
Caption: Simplified BCR signaling pathway showing the point of inhibition by BMS-986142.
Conclusion
The discovery of BMS-986142 is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. The careful optimization of the carbazole core, coupled with the innovative use of atropisomeric constraints, resulted in a highly potent and selective reversible inhibitor of BTK. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a comprehensive framework for researchers in the field of kinase inhibitor development. The insights gleaned from the SAR of BMS-986142 will undoubtedly inform the design of future generations of targeted therapies.
References
- 1. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Pharmacological Profile of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide: An In-Depth Technical Guide
A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has revealed no specific pharmacological data for the compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. This indicates that the compound is likely a novel chemical entity that has not been disclosed in the public domain or is part of proprietary research that has not been published.
Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested. The core requirements of data presentation in structured tables, detailed methodologies, and visualization of pathways are contingent on the existence of primary research data, which is currently unavailable for this specific molecule.
General Observations on Related Scaffolds
While no direct information exists for the requested compound, a high-level analysis of its structural components can offer some general context, though any extrapolation to the specific pharmacological profile of the target molecule would be purely speculative. The molecule incorporates several chemical motifs that are found in biologically active compounds:
-
1,3-Benzodioxole: This core is present in numerous natural products and synthetic compounds with a wide range of biological activities. Its derivatives are explored in medicinal chemistry for various therapeutic areas.
-
Carboxamide Linkage: A common functional group in many approved drugs, contributing to molecular recognition and binding to biological targets.
-
Substituted Pyridinone: This heterocyclic system is a key feature in various pharmacologically active agents.
-
Dimethylamino-cyclohexyl Group: This moiety can influence the pharmacokinetic properties of a molecule, such as its solubility, absorption, and distribution.
The specific combination and stereochemistry of these fragments in "(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide" will define its unique three-dimensional shape, physicochemical properties, and ultimately, its pharmacological profile. Without experimental data, it is impossible to determine its mechanism of action, potency, selectivity, or any potential therapeutic applications.
Conclusion for Researchers, Scientists, and Drug Development Professionals
For professionals in the field of drug discovery and development, the absence of public data on "(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide" signifies that any engagement with this compound would necessitate a complete de novo pharmacological evaluation. This would involve:
-
Chemical Synthesis and Characterization: Confirmation of the chemical structure and purity.
-
In Vitro Profiling: A broad panel of screening assays to identify potential biological targets, including receptor binding assays, enzyme inhibition assays, and cell-based functional assays.
-
In Vivo Studies: Should in vitro activity be confirmed, subsequent studies in animal models would be required to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety.
Until such data becomes publicly available through scientific publication or patent disclosure, a detailed pharmacological profile cannot be constructed. Researchers interested in this specific chemical scaffold may need to initiate their own discovery and characterization efforts.
The Dawn of a New Therapeutic Avenue: An In-depth Technical Guide to Early Research on MAT2A Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Methionine Adenosyltransferase 2A (MAT2A) inhibitors as a promising class of targeted cancer therapeutics. It delves into the core scientific principles, experimental methodologies, and key data that have paved the way for their ongoing clinical development. The focus is on the synthetic lethal relationship between MAT2A inhibition and methylthioadenosine phosphorylase (MTAP) deletion in cancer cells, a pivotal discovery that has propelled this therapeutic strategy forward.
The Scientific Rationale: Exploiting a Metabolic Vulnerability
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In many cancers, there is an increased demand for SAM to fuel rapid cell growth and proliferation.[1]
A significant breakthrough in the field was the identification of MAT2A as a synthetic lethal target in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP is an enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[3] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that utilizes SAM to methylate a variety of substrates involved in critical cellular functions like mRNA splicing.[4]
The accumulation of MTA in MTAP-deleted cancer cells renders them exquisitely sensitive to the reduction of intracellular SAM levels.[4] By inhibiting MAT2A, the production of SAM is decreased, leading to a synergistic inhibition of PRMT5 activity.[2] This dual hit on the methylation machinery disrupts essential processes like mRNA splicing, ultimately leading to DNA damage, cell cycle arrest, and selective cancer cell death.[2][4]
Key Preclinical and Early Clinical MAT2A Inhibitors
Early research has been spearheaded by the development of first-in-class, orally bioavailable MAT2A inhibitors. This guide will focus on two of the most prominent examples: AG-270 and IDE397.
AG-270
AG-270 is a potent, reversible, and allosteric inhibitor of MAT2A.[5] Preclinical studies demonstrated its ability to robustly decrease intracellular SAM levels and selectively inhibit the proliferation of MTAP-deleted cancer cells both in vitro and in vivo.[5][6] A first-in-human phase 1 trial (NCT03435250) evaluated AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[1][7] The study established a manageable safety profile and provided preliminary evidence of clinical activity, including a confirmed partial response in a patient with high-grade neuroendocrine carcinoma of the lung.[7]
IDE397
IDE397 is another potent and selective MAT2A inhibitor that has shown significant promise in preclinical and early clinical studies.[8] It has demonstrated robust anti-tumor activity in MTAP-deleted xenograft models.[8] A phase 1/2 clinical trial (NCT04794699) is currently evaluating IDE397 in patients with solid tumors harboring MTAP deletions.[9] Early results have shown promising antitumor activity and a favorable safety profile.[9]
Quantitative Data from Preclinical and Early Clinical Studies
The following tables summarize key quantitative data from early research on MAT2A inhibitors.
Table 1: In Vitro Potency of Early MAT2A Inhibitors
| Inhibitor | Assay Type | Cell Line / Target | IC50 | Reference |
| AG-270 | MAT2A Enzymatic Assay | Recombinant Human MAT2A | 14 nM | [5] |
| AG-270 | Cellular SAM Reduction | HCT116 MTAP-null cells | 20 nM | [5] |
| Compound 17 | MAT2A Enzymatic Assay | Recombinant Human MAT2A | 0.43 µM | [10] |
| Compound 17 | Antiproliferative Assay | HCT116 MTAP-/- cells | 1.4 µM | [10] |
Table 2: In Vivo Efficacy of Early MAT2A Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| AG-270 | Pancreatic Cancer | KP4 (MTAP-null) | 200 mg/kg, p.o., q.d. | 67% TGI | [5] |
| AGI-25696 | Pancreatic Cancer | KP4 (MTAP-null) | 300 mg/kg, p.o., q.d. | 67.8% TGI | [6] |
| Compound 17 | Colon Cancer | HCT116 (MTAP-deleted) | 30 mg/kg, p.o., q.d. | 58.4% TGI | [10] |
| IDE397 & PRMT5i | Lung Adenocarcinoma | H838 (MTAPdel) | Not specified | Durable tumor regressions, including complete responses | [8] |
| IDE397 & PRMT5i | Pancreatic Cancer | BXPC3 (MTAPdel) | Not specified | Durable tumor regressions, including complete responses | [8] |
Table 3: Early Clinical Trial Data for MAT2A Inhibitors
| Inhibitor | Trial ID | Phase | Key Findings | Reference |
| AG-270 | NCT03435250 | 1 | MTD determined to be 200 mg QD. Reductions in plasma SAM and tumor SDMA observed. One confirmed partial response. | [7] |
| IDE397 | NCT04794699 | 1/2 | Objective response rate of 33% in MTAP-deletion NSCLC and urothelial cancer. Manageable safety profile. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early research of MAT2A inhibitors.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is based on a commercially available colorimetric assay kit and is representative of the methods used to determine the direct inhibitory activity of compounds on the MAT2A enzyme.
Materials:
-
MAT Assay Buffer
-
MAT Probe
-
MAT Substrate Mix (containing ATP and Methionine)
-
Detection Enzyme Mix
-
Detection Cofactor Mix
-
Developer Mix
-
MAT2A Positive Control (recombinant human MAT2A)
-
Test Inhibitor (e.g., AG-270)
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a pyrophosphate standard curve according to the kit protocol.
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of the test inhibitor in MAT Assay Buffer.
-
Add 2-10 µL of purified MAT2A enzyme or cell/tissue lysate to wells of the 96-well plate.
-
For the positive control well, add 2 µL of the MAT Positive Control.
-
Add the test inhibitor dilutions to the respective wells.
-
Bring the volume in all wells to 50 µL with MAT Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing MAT Assay Buffer, MAT Probe, MAT Substrate Mix, Detection Enzyme Mix, Detection Cofactor Mix, and Developer Mix.
-
Add 50 µL of the Master Mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the pyrophosphate standard curve.
-
Calculate the MAT2A activity in the presence of the inhibitor relative to the vehicle control.
-
Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation (Clonogenic) Assay
This assay assesses the long-term effect of MAT2A inhibitors on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MAT2A inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow the cells to attach overnight.
-
-
Inhibitor Treatment:
-
The following day, treat the cells with a range of concentrations of the MAT2A inhibitor or vehicle control.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Monitor the plates and change the medium as needed.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the surviving fraction against the inhibitor concentration to generate a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
MTAP-deleted cancer cell line (e.g., KP4)
-
Matrigel (optional)
-
MAT2A inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the MAT2A inhibitor or vehicle control to the respective groups via oral gavage daily (q.d.).
-
-
Tumor and Body Weight Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100%, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow in the research of MAT2A inhibitors.
Caption: MAT2A signaling pathway in the context of MTAP deletion.
Caption: A typical experimental workflow for the preclinical evaluation of MAT2A inhibitors.
Conclusion and Future Directions
The early research on MAT2A inhibitors has firmly established their potential as a targeted therapy for MTAP-deleted cancers. The synthetic lethal approach offers a clear patient selection strategy, and the initial preclinical and clinical data for compounds like AG-270 and IDE397 are encouraging. Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergy of MAT2A inhibitors with other anticancer agents, such as PRMT5 inhibitors and standard chemotherapy, to enhance efficacy and overcome potential resistance mechanisms.[8]
-
Biomarker Development: Refining biomarkers beyond MTAP deletion to better predict patient response and monitor treatment efficacy.
-
Understanding Resistance: Investigating the mechanisms of both innate and acquired resistance to MAT2A inhibition to develop strategies to circumvent them.
-
Expansion to Other Indications: Exploring the potential of MAT2A inhibitors in other cancer types with metabolic vulnerabilities beyond MTAP deletion.
The continued investigation of MAT2A inhibitors holds great promise for delivering a new generation of precision medicines for cancer patients with high unmet medical needs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 9. IDE397 Demonstrates Efficacy in MTAP-Deleted NSCLC and Urothelial Cancer [trial.medpath.com]
- 10. mdpi.com [mdpi.com]
The Synthetic Lethal Relationship of MAT2A in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be therapeutically exploited. This guide provides an in-depth technical overview of the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and MTAP-deleted tumors. We will explore the underlying molecular mechanisms, present key quantitative data, provide detailed experimental protocols for investigating this interaction, and visualize the critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to translate this synthetic lethal approach into novel cancer therapies.
Introduction: The MAT2A-MTAP Synthetic Lethality
The concept of synthetic lethality, where the perturbation of two genes individually is viable but simultaneously is lethal, offers a promising avenue for developing targeted cancer therapies. One of the most compelling examples of this is the relationship between MAT2A and MTAP.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21.[1][2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.[3] In MTAP-deleted cancer cells, the absence of this enzymatic activity leads to a significant accumulation of MTA.[4]
MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[4] The accumulation of MTA in MTAP-deleted cells results in partial inhibition of PRMT5 activity.[4]
This partial inhibition of PRMT5 renders these cancer cells exquisitely dependent on the activity of MAT2A. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and the essential co-substrate for all methyltransferase reactions, including those catalyzed by PRMT5.[5] Therefore, in MTAP-deleted tumors, the inhibition of MAT2A leads to a critical depletion of SAM pools, which further cripples the already partially inhibited PRMT5, ultimately triggering cell death. This selective vulnerability of MTAP-deleted cells to MAT2A inhibition forms the basis of a powerful synthetic lethal therapeutic strategy.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of MAT2A and PRMT5 inhibition in the context of MTAP deletion.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-type | >10,000 | [6] |
| AG-270 | HCT116 | MTAP -/- | 260 | [6] |
| MTDIA + AG-270 | HT-29 | Wild-type | 228 | [6] |
Table 2: Pharmacodynamic Effects of MAT2A and MTAP Inhibition
| Treatment | Parameter Measured | Effect | Reference |
| AG-270 (in patients) | Plasma SAM levels | 54-70% reduction | |
| MTDIA (MTAP inhibitor) | PRMT5 inhibition | 73% | |
| MTDIA + AG-270 | PRMT5 inhibition | >93% | |
| MTDIA | Cellular SDMA levels | 50% depletion |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of the MAT2A-MTAP synthetic lethality.
The MAT2A-MTAP Synthetic Lethal Pathway
Caption: The MAT2A-MTAP synthetic lethal interaction.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell viability (MTT) assay.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a MAT2A inhibitor on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MAT2A inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the MAT2A inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blotting for PRMT5 and Symmetric Dimethylarginine (SDMA)
This protocol is for detecting the levels of PRMT5 and its activity marker, SDMA, in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PRMT5, anti-SDMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-PRMT5 (1:1000), anti-SDMA (1:1000), anti-β-actin (1:5000).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Metabolomic Analysis of SAM and MTA by LC-MS
This protocol outlines a method for the extraction and relative quantification of S-adenosylmethionine (SAM) and 5'-methylthioadenosine (MTA) from cancer cells.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Liquid nitrogen
-
80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or SpeedVac
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
High-resolution mass spectrometer
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately flash-freeze the cells by adding liquid nitrogen directly to the culture dish.
-
Add 1 mL of pre-chilled 80:20 methanol:water to the frozen cells.
-
Scrape the cells and collect the extract in a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a lyophilizer or SpeedVac.
-
-
Sample Reconstitution:
-
Reconstitute the dried metabolites in 100 µL of 50:50 acetonitrile:water.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the sample onto a C18 column.
-
Separate the metabolites using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-25 min: 2% B
-
-
Analyze the eluting metabolites using a high-resolution mass spectrometer in positive ion mode, monitoring for the specific m/z values of SAM and MTA.
-
-
Data Analysis:
-
Integrate the peak areas for SAM and MTA.
-
Normalize the peak areas to an internal standard or to the total ion chromatogram to account for variations in sample loading.
-
Compare the relative abundance of SAM and MTA between different experimental conditions.
-
Conclusion and Future Directions
The synthetic lethal interaction between MAT2A and MTAP-deleted cancers represents a highly promising and clinically relevant therapeutic strategy. The development of potent and selective MAT2A inhibitors has provided the tools to exploit this vulnerability. This guide has provided a comprehensive overview of the underlying biology, key data, and essential experimental protocols to aid researchers in this field.
Future research will likely focus on:
-
Combination Therapies: Exploring synergistic combinations of MAT2A inhibitors with other agents, such as PRMT5 inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying and validating biomarkers to predict response to MAT2A inhibition and to monitor treatment efficacy.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors may develop resistance to MAT2A inhibitors to inform the development of next-generation therapies.
By continuing to unravel the complexities of this synthetic lethal relationship, the scientific community can pave the way for novel and effective treatments for patients with MTAP-deleted cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. prezi.com [prezi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. IDEAYA Announces Phase 2 MAT2A Inhibitor, IDE397, Achieves First-Patient-In for Multiple Combination Cohorts in MTAP-Deletion Tumors - BioSpace [biospace.com]
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Venetoclax
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide , more commonly known as Venetoclax (ABT-199), is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. It is a key therapeutic agent in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its formulation, development, and effective clinical use. This guide provides a comprehensive overview of the available technical data on the solubility and stability of Venetoclax.
Solubility Profile
Venetoclax is a poorly water-soluble drug.[4] Its solubility has been characterized in various solvents, which is critical for in vitro assays, formulation development, and analytical method development.
Table 1: Solubility of Venetoclax in Different Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | >10 mM | - | [5] |
| DMSO | 100 mg/mL | 115.14 | [6] |
| DMSO | ≥ 43.422 mg/mL | - | [7] |
| Water | Insoluble | - | [6] |
| Ethanol | Insoluble | - | [6] |
Note: The actual solubility may vary slightly between different batches.[6][8]
Stability Profile and Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Venetoclax has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.[9]
Studies have shown that Venetoclax is sensitive to acidic and basic conditions, and partially sensitive to oxidation. It is relatively stable at elevated temperatures when temperature is the sole stressor.[9]
Table 2: Summary of Venetoclax Stability under Stress Conditions
| Stress Condition | Temperature | Duration | Observation | Key Degradation Products | Reference |
| Acidic | 50 °C | 14 days | Degradation observed | A1, A2, A3, A4 | [9][10] |
| Basic | 50 °C | 14 days | Degradation observed | B1, B2, B3 | [9][10] |
| Oxidative (3% H₂O₂) | 50 °C | 14 days | Partial sensitivity | - | [9] |
| Thermal | 50 °C | 14 days | No significant degradation | - | [9] |
The degradation of Venetoclax leads to the formation of several degradation products. The primary degradation pathways have been proposed based on the characterization of these products using techniques like high-resolution mass spectrometry (HRMS), NMR, and IR spectroscopy.[9][11]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are summaries of protocols used in the stability and solubility assessment of Venetoclax.
Forced Degradation Study Protocol
This protocol outlines the methodology for investigating the degradation of Venetoclax under various stress conditions.
-
Sample Preparation :
-
Stress Conditions :
-
Acidic Hydrolysis : The drug solution is mixed with 1 M HCl and incubated at 50 °C.[9]
-
Basic Hydrolysis : The drug solution is mixed with 1 M NaOH and incubated at 50 °C.[9]
-
Oxidative Degradation : The drug solution is mixed with 3% H₂O₂ and incubated at 50 °C.[9]
-
Thermal Degradation : The drug solution in DMSO is incubated at 50 °C.[9]
-
Samples are collected at various time points over a 14-day period for analysis.[11]
-
-
Analytical Method :
-
The extent of degradation is monitored using a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method.[9]
-
Chromatographic Conditions :
-
Workflow for Forced Degradation Study
The following diagram illustrates the general workflow for conducting a forced degradation study of Venetoclax.
Caption: Workflow of the forced degradation study of Venetoclax.
BCL-2 Inhibition and Apoptosis Induction
Venetoclax selectively binds to the B-cell lymphoma-2 (Bcl-2) protein, an anti-apoptotic protein that is overexpressed in many cancer cells. By inhibiting Bcl-2, Venetoclax restores the normal process of apoptosis (programmed cell death).
The following diagram illustrates the simplified mechanism of action of Venetoclax.
Caption: Simplified mechanism of action of Venetoclax in inducing apoptosis.
References
- 1. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 2. Venetoclax - Wikipedia [en.wikipedia.org]
- 3. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. venetoclax-clinical-pharmacokinetics-after-administration-of-crushed-ground-or-whole-tablets - Ask this paper | Bohrium [bohrium.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Chemical Landscape of BMS-986142: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical and pharmacological properties of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is curated to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
BMS-986142 is a complex synthetic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value |
| IUPAC Name | 6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide[1][2] |
| Molecular Formula | C₃₂H₃₀F₂N₄O₄[3][4][5] |
| Molecular Weight | 572.60 g/mol [3][4][5] |
| CAS Number | 1643368-58-4[3][4] |
| Appearance | White to off-white solid |
| Purity | >98%[4] |
| Solubility | Soluble in DMSO to >50 mM[4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[3] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year |
Mechanism of Action and Biological Activity
BMS-986142 functions as a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][6] This pathway plays a central role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, BMS-986142 effectively modulates B-cell activity, making it a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[1][2]
The inhibitory activity of BMS-986142 has been quantified in various assays, demonstrating its high potency and selectivity.
| Assay | IC₅₀ Value |
| BTK (enzymatic assay) | 0.5 nM[3][6] |
| TEC | 10 nM[6] |
| ITK | 15 nM[6] |
| BLK | 23 nM[6] |
| TXK | 28 nM[6] |
| BMX | 32 nM[6] |
| LCK | 71 nM[6] |
| SRC | 1100 nM[6] |
| BCR-stimulated calcium flux in Ramos B cells | 9 nM |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of BMS-986142.
BTK Inhibition Assay (Enzymatic)
This assay quantifies the direct inhibitory effect of BMS-986142 on the enzymatic activity of BTK.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.015% Brij-35, 4 mM DTT).
-
Compound Addition: BMS-986142 is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Analysis: The amount of phosphorylated and unphosphorylated peptide is quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.
-
IC₅₀ Determination: The concentration of BMS-986142 that causes 50% inhibition of BTK activity (IC₅₀) is calculated from the dose-response curve.
BCR-Stimulated Calcium Flux in Ramos B Cells
This cell-based assay assesses the functional consequence of BTK inhibition on a key downstream signaling event in B-cells.
Methodology:
-
Cell Preparation: Ramos B-cells, a human B-lymphoma cell line, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of BMS-986142.
-
BCR Stimulation: The B-cell receptor is stimulated using an anti-IgM antibody, which mimics antigen binding and initiates the signaling cascade.
-
Calcium Measurement: The intracellular calcium concentration is measured over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The inhibition of the calcium flux by BMS-986142 is quantified, and the IC₅₀ value is determined.
RANK-L-Induced Osteoclastogenesis Assay
This assay evaluates the effect of BMS-986142 on the differentiation of osteoclasts, which are bone-resorbing cells implicated in the pathology of rheumatoid arthritis.
Methodology:
-
Cell Isolation: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.
-
Cell Culture and Differentiation: BMMs are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage survival and proliferation. To induce osteoclast differentiation, Receptor Activator of Nuclear Factor-κB Ligand (RANK-L) is added to the culture medium.
-
Compound Treatment: BMS-986142 is added to the cell cultures at various concentrations during the differentiation period.
-
Osteoclast Identification: After several days of culture, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as osteoclasts. The number and size of osteoclasts are quantified using microscopy and image analysis software.[3][4][7]
In Vivo Collagen-Induced Arthritis (CIA) Model
This preclinical animal model is used to assess the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.
-
Compound Administration: BMS-986142 is administered to the mice, typically orally, at various doses. Dosing can be initiated before (preventative) or after (therapeutic) the onset of clinical signs of arthritis.
-
Clinical Scoring: The severity of arthritis in the paws is assessed regularly using a standardized clinical scoring system that evaluates inflammation, swelling, and joint deformity.
-
Histopathological Analysis: At the end of the study, paws are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Outcome Measures: The efficacy of BMS-986142 is determined by its ability to reduce clinical scores, inhibit inflammation, and protect against joint destruction compared to a vehicle-treated control group.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BMS-986142.
Caption: A logical workflow for the preclinical evaluation of BMS-986142.
References
- 1. ihisto.io [ihisto.io]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Osteoclast Differentiation and TRAP Staining Assay [bio-protocol.org]
- 4. Quantification of Osteoclasts in Culture, Powered by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Osteoclasts in Culture, Powered by Machine Learning [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Osteoclastogenesis assays and TRAP staining [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for BMS-986142 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986142 is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in various signal transduction pathways involved in autoimmune diseases.[1][2] This document provides detailed application notes and protocols for the use of BMS-986142 in in vitro cell culture experiments. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the effects of BMS-986142 on B-cell receptor (BCR) signaling, Fcγ receptor (FcγR)-mediated cytokine production, and RANK-L-induced osteoclastogenesis.
Mechanism of Action
BMS-986142 is a small molecule inhibitor that reversibly binds to BTK, preventing its activation and downstream signaling. BTK is a member of the Tec family of non-receptor tyrosine kinases and is a key component of signaling pathways downstream of the B-cell receptor, Fc receptors, and the receptor activator of nuclear factor kappa-B ligand (RANKL) receptor.[3] Inhibition of BTK by BMS-986142 has been shown to block antigen receptor-dependent signaling and subsequent functional endpoints such as cytokine production, expression of co-stimulatory molecules, and cell proliferation in human B cells.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of BMS-986142
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| BTK | Enzymatic Assay | Human Recombinant BTK | 0.5 | [1] |
| BCR-stimulated CD69 expression | Whole Blood Assay | Human Whole Blood | 90 | [2] |
| BCR-stimulated Calcium Flux | Calcium Flux Assay | Ramos B cells | 9 | [2] |
| FcγR-stimulated TNF-α production | Cytokine Production Assay | Human PBMC | 3 | [2] |
| FcγR-stimulated IL-6 production | Cytokine Production Assay | Human PBMC | 4 | [2] |
| RANK-L-induced Osteoclastogenesis | Osteoclastogenesis Assay | Human Monocytic Precursors | ~10-100 (Dose-dependent inhibition observed) | [1] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by BMS-986142 and a general experimental workflow for its use in cell culture.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.
Caption: General experimental workflow for studying the effects of BMS-986142 in cell culture.
Experimental Protocols
B-Cell Receptor (BCR) Signaling Inhibition Assay
Objective: To assess the inhibitory effect of BMS-986142 on BCR-mediated signaling events, such as calcium flux and CD69 expression.
a) Calcium Flux Assay in Ramos B-cells
-
Materials:
-
Ramos B-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
BMS-986142
-
DMSO (vehicle control)
-
Indo-1 AM (or other suitable calcium indicator dye)
-
Anti-human IgM, F(ab')2 fragment
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation capability
-
-
Protocol:
-
Culture Ramos B-cells in RPMI-1640 supplemented with 10% FBS to a density of approximately 1-2 x 10^6 cells/mL.
-
Prepare a stock solution of BMS-986142 in DMSO. Further dilute in culture medium to desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Load cells with Indo-1 AM (typically 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm culture medium to remove extracellular dye.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL and allow them to rest for at least 30 minutes at 37°C.
-
Pre-incubate the cells with various concentrations of BMS-986142 or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Add anti-human IgM (typically 10 µg/mL) to stimulate BCR signaling and continue acquiring data for 5-10 minutes to observe the calcium flux.
-
At the end of the run, add Ionomycin as a positive control for maximal calcium influx.
-
Analyze the data by calculating the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time.
-
b) CD69 Expression in Human Whole Blood
-
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
BMS-986142
-
DMSO (vehicle control)
-
Anti-IgD-dextran or other BCR stimulus
-
Anti-CD20 antibody (to identify B-cells)
-
Anti-CD69 antibody
-
Red blood cell lysis buffer
-
Flow cytometer
-
-
Protocol:
-
Dilute whole blood 1:4 with RPMI-1640 medium.
-
Pre-incubate the diluted blood with various concentrations of BMS-986142 or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with anti-IgD-dextran for 18-24 hours at 37°C.
-
Following stimulation, stain the cells with fluorescently labeled anti-CD20 and anti-CD69 antibodies for 30 minutes at 4°C.
-
Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Wash the remaining white blood cells with PBS.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD69-positive cells within the CD20-positive B-cell population.[3]
-
Fcγ Receptor (FcγR)-Mediated Cytokine Production Assay
Objective: To evaluate the effect of BMS-986142 on the production of pro-inflammatory cytokines (TNF-α and IL-6) by peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by density gradient centrifugation
-
RPMI-1640 medium with 10% FBS
-
BMS-986142
-
DMSO (vehicle control)
-
Plate-bound immune complexes (e.g., aggregated human IgG)
-
ELISA kits for human TNF-α and IL-6
-
-
Protocol:
-
Coat a 96-well plate with immune complexes by incubating with aggregated human IgG overnight at 4°C. Wash the plate to remove unbound IgG.
-
Isolate PBMCs from fresh human blood.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the PBMCs with various concentrations of BMS-986142 or vehicle for 1 hour at 37°C.
-
Add the pre-incubated PBMCs to the immune complex-coated plate.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant and store at -80°C until analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[2]
-
RANK-L-Induced Osteoclastogenesis Assay
Objective: To determine the inhibitory effect of BMS-986142 on the differentiation of monocytic precursors into mature osteoclasts.[1]
-
Materials:
-
Human osteoclast precursor cells (e.g., from Lonza) or CD14+ monocytes
-
α-MEM medium supplemented with 10% FBS
-
BMS-986142
-
DMSO (vehicle control)
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant human RANK-L
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
-
Protocol:
-
Plate osteoclast precursor cells in a 96-well plate at an appropriate density.
-
Culture the cells in α-MEM with 10% FBS, M-CSF (e.g., 25 ng/mL), and RANK-L (e.g., 50 ng/mL).
-
Add various concentrations of BMS-986142 or vehicle to the culture medium.
-
Incubate the cells for 7-10 days, replacing the medium with fresh medium containing M-CSF, RANK-L, and BMS-986142 every 2-3 days.
-
After the incubation period, fix the cells.
-
Stain the cells for TRAP activity using a commercial kit.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a microscope to quantify osteoclast formation.[1]
-
Conclusion
BMS-986142 is a powerful research tool for investigating the role of BTK in various cellular processes. The protocols provided herein offer a starting point for researchers to explore the in vitro effects of this potent and selective BTK inhibitor. It is recommended that investigators optimize these protocols for their specific cell types and experimental conditions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubcompare.ai [pubcompare.ai]
How to perform a MAT2A inhibition assay with (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of biological methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and signaling pathways. Dysregulation of MAT2A activity has been implicated in various diseases, particularly in cancer, making it a compelling therapeutic target. This document provides a detailed protocol for performing a biochemical inhibition assay for MAT2A, with a focus on the compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide.
MAT2A Signaling Pathway and Inhibition
MAT2A is a key component of the methionine cycle. It converts methionine and ATP into SAM. SAM is then utilized by methyltransferases to donate its methyl group to various substrates, including DNA, RNA, histones, and other proteins. This process is crucial for epigenetic regulation and cellular homeostasis. In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. Inhibition of MAT2A in these cancer cells leads to a depletion of SAM, disruption of essential methylation events, and ultimately, cell death. The compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide is a putative inhibitor of MAT2A, designed to interfere with this critical cellular process.
Caption: MAT2A signaling pathway and mechanism of inhibition.
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the inhibitory activity of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide against MAT2A. The following table is a template for how to present such data once it is generated through the experimental protocol outlined below.
| Compound Name | Target | Assay Type | IC50 (nM) | Hill Slope | Notes |
| (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | MAT2A | Biochemical | TBD | TBD | To be determined experimentally. |
| Control Inhibitor (e.g., AG-270) | MAT2A | Biochemical | Value | Value | Literature or internal data. |
TBD: To Be Determined
Experimental Protocol: MAT2A Biochemical Inhibition Assay
This protocol describes a colorimetric, endpoint assay to determine the inhibitory activity of the test compound against recombinant human MAT2A. The assay measures the amount of inorganic pyrophosphate (PPi) produced, which is directly proportional to MAT2A activity.
Materials and Reagents
-
Recombinant Human MAT2A enzyme (e.g., from commercial suppliers)
-
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Test Compound)
-
Control MAT2A inhibitor (e.g., AG-270)
-
L-Methionine
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (pH 7.5)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Pyrophosphate detection reagent (e.g., malachite green-based)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent (e.g., ~620-640 nm for malachite green)
Assay Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.
Reagent Preparation
-
MAT2A Enzyme Stock: Prepare a stock solution of MAT2A in assay buffer. The final concentration in the assay will need to be optimized to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a 2X substrate solution containing L-Methionine and ATP in assay buffer. The final concentrations should be at or near the Km values for the respective substrates to ensure sensitive detection of inhibition.
-
Test Compound Stock: Prepare a high-concentration stock solution of the test compound in 100% DMSO.
-
Compound Dilutions: Perform serial dilutions of the test compound stock in 100% DMSO to create a range of concentrations for IC50 determination. Then, dilute these further in assay buffer to the desired 10X final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Control Wells:
-
100% Activity (No Inhibitor) Control: Contains all reaction components with DMSO vehicle instead of the test compound.
-
0% Activity (Blank) Control: Contains all reaction components except the MAT2A enzyme or one of the substrates (e.g., ATP).
-
Positive Control: Contains a known MAT2A inhibitor at a concentration that gives significant inhibition.
-
Assay Procedure
Caption: Experimental workflow for the MAT2A inhibition assay.
-
Compound Plating: Add 5 µL of the 10X test compound dilutions, DMSO vehicle control, or positive control inhibitor to the appropriate wells of a microplate.
-
Enzyme Addition: Add 20 µL of the diluted MAT2A enzyme solution to all wells except the blank controls. To the blank control wells, add 20 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction in the "100% activity" wells is within the linear range of the assay.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of the pyrophosphate detection reagent to all wells.
-
Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank (0% activity) wells from the absorbance of all other wells.
-
Percent Inhibition Calculation: Calculate the percent inhibition for each concentration of the test compound using the following formula:
-
IC50 Determination: Plot the percent inhibition values against the logarithm of the test compound concentrations. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
This document provides a comprehensive guide for performing a biochemical inhibition assay to evaluate the potency of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide against MAT2A. The provided protocol is a robust starting point and should be optimized for specific laboratory conditions and reagents. The generation of quantitative inhibition data will be crucial in determining the therapeutic potential of this compound as a MAT2A inhibitor.
Application Notes and Protocols: In Vivo Dosing and Administration of BMS-986142 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in various mouse models of autoimmune diseases.[1][2][3]
Mechanism of Action
BMS-986142 is a small molecule inhibitor that targets BTK, a key enzyme in the signaling pathways of multiple cell types implicated in autoimmune diseases.[4] It effectively blocks signaling downstream of the B-cell receptor (BCR), Fc receptors (FcR), and receptor activator of nuclear factor kappa-B ligand (RANKL), thereby inhibiting B-cell activation, cytokine production, and osteoclastogenesis.[2][3][5]
Signaling Pathway of BMS-986142 Inhibition
Caption: BMS-986142 inhibits BTK, blocking downstream signaling from BCR, FcR, and RANKL receptors.
Quantitative Data Summary
The following tables summarize the in vivo dosing and efficacy of BMS-986142 in various mouse models.
Table 1: BMS-986142 Monotherapy in Collagen-Induced Arthritis (CIA) Mouse Model [2][5]
| Dosing Regimen | Dose (mg/kg) | Administration Route | Efficacy (Reduction in Clinical Score) |
| Preventative | 4 | Oral (PO), once daily | 26% |
| Preventative | 10 | Oral (PO), once daily | 43% |
| Preventative | 30 | Oral (PO), once daily | 79% |
| Therapeutic | 2 | Oral (PO), once daily | 17% |
| Therapeutic | 4 | Oral (PO), once daily | 37% |
| Therapeutic | 25 | Oral (PO), once daily | 67% |
Table 2: BMS-986142 Combination Therapy in CIA Mouse Model [1][2][5]
| Combination | BMS-986142 Dose (mg/kg) | Co-administered Agent | Efficacy (Inhibition of Clinical Score) |
| Preventative | 4 | Methotrexate (0.25 mg/kg, daily) | 54% |
| Therapeutic | 2 | Etanercept (15 mg/kg, IP, twice weekly) | Significant benefit over monotherapy |
| Therapeutic | 4 | Etanercept (15 mg/kg, IP, twice weekly) | Significant benefit over monotherapy |
| Preventative | 10 | CTLA-4-Ig (0.05 or 0.2 mg/kg, IP, twice weekly) | Enhanced efficacy |
| Preventative | 30 | CTLA-4-Ig (0.05 or 0.2 mg/kg, IP, twice weekly) | Enhanced efficacy |
Table 3: BMS-986142 in Collagen Antibody-Induced Arthritis (CAIA) Mouse Model [2]
| Dosing Regimen | Dose (mg/kg) | Administration Route | Efficacy (Reduction in Clinical Score) |
| Prophylactic | 5 | Not specified | 72% |
| Prophylactic | 20 | Not specified | >90% |
Table 4: BMS-986142 Effect on Anti-KLH Antibody Responses [2][5]
| Dose (mg/kg) | Inhibition of IgM Response | Inhibition of IgG Response |
| 10 | Significant Reduction | Significant Reduction |
| 30 | 77% | 87% |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) Model in DBA/1 Mice
This protocol describes the induction of arthritis and subsequent treatment with BMS-986142.
Experimental Workflow for CIA Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
Application of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide in organoid cultures
Compound: (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (also known as CH5132799)
Target Audience: Researchers, scientists, and drug development professionals.
Application Notes
**(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide, hereafter referred to as CH5132799, is a potent and selective oral inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110α isoform and its oncogenic mutants.[1][2][3] The PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding p110α), is a frequent event in a variety of human cancers, including breast, colorectal, and ovarian cancers.[3]
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model system, recapitulating the genetic and phenotypic heterogeneity of individual tumors.[4] These three-dimensional, self-organizing structures provide a more physiologically relevant context for drug screening compared to traditional two-dimensional cell cultures. The application of CH5132799 in organoid cultures offers a promising avenue for investigating tumor-specific responses to PI3Kα inhibition and for the development of personalized therapeutic strategies.
Mechanism of Action:
CH5132799 competitively binds to the ATP-binding site of Class I PI3Ks, thereby inhibiting their kinase activity.[1] This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of cellular processes, including a reduction in cell proliferation and an induction of apoptosis.
Preclinical Rationale for Use in Organoid Cultures:
Given that PIK3CA is one of the most frequently mutated oncogenes, there is a strong rationale for testing PI3Kα-selective inhibitors like CH5132799 in patient-derived cancer organoids. This approach allows for:
-
Personalized Medicine: Assessing the sensitivity of an individual patient's tumor organoids to CH5132799 can help predict clinical response.
-
Biomarker Discovery: Correlation of drug sensitivity with the genetic and molecular profiles of the organoids can aid in the identification of biomarkers for patient stratification.
-
Combination Therapy Screening: Organoid models provide a robust platform to evaluate the synergistic or additive effects of CH5132799 with other anti-cancer agents.
-
Resistance Mechanism Studies: Long-term culture of organoids in the presence of CH5132799 can be used to investigate the emergence of drug resistance mechanisms.
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of CH5132799 in various human cancer cell lines, many of which harbor PIK3CA mutations. This data can serve as a reference for determining the initial concentration range for organoid-based studies.
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | H1047R | 0.20 |
| KPL-4 | Breast Cancer | E545K | 0.032 |
| T-47D | Breast Cancer | H1047R | 0.056 |
| SK-OV-3 | Ovarian Cancer | H1047R | 0.12 |
Data sourced from in vitro studies on 2D cell cultures.[5]
The table below presents representative data on the effects of other Class I PI3K inhibitors on patient-derived organoids, which can be indicative of the expected outcomes with CH5132799.
| Organoid Type | PI3K Inhibitor | Concentration Range | Effect | Reference |
| Colorectal Cancer | Apitolisib (Dual PI3K/mTOR) | 0.1 - 10 µM | Radiosensitization, decreased viability | [1] |
| Colorectal Cancer | Dactolisib (Dual PI3K/mTOR) | 0.01 - 1 µM | Radiosensitization, decreased viability | [1] |
| Breast Cancer (PIK3CA-mutant) | Alpelisib (PI3Kα-specific) | 1 - 10 µM | Decreased organoid number and area | [6] |
| Colorectal Cancer | Gedatolisib (Dual PI3K/mTOR) | Not specified | Increased apoptosis, decreased proliferation | [2] |
Experimental Protocols
Protocol 1: General Workflow for Testing CH5132799 Efficacy in Patient-Derived Organoids
This protocol outlines a general workflow for assessing the anti-tumor activity of CH5132799 in established patient-derived organoid cultures.
Materials:
-
Established patient-derived organoid cultures
-
Basal organoid culture medium
-
Extracellular matrix (e.g., Matrigel)
-
CH5132799 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Phosphate-buffered saline (PBS)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Organoid Culture and Expansion: Culture patient-derived organoids according to standard protocols until sufficient numbers are obtained for the experiment.
-
Harvesting and Dissociation:
-
Aspirate the culture medium and mechanically disrupt the Matrigel domes.
-
Collect the organoids and wash with cold basal medium.
-
Dissociate organoids into smaller fragments by gentle pipetting or enzymatic digestion (e.g., TrypLE) for a short duration. The degree of dissociation should be optimized to maintain viability while achieving a relatively uniform size distribution.
-
-
Counting: Resuspend the organoid fragments in basal medium and count them using a hemocytometer or an automated cell counter.
-
Seeding:
-
Centrifuge the organoid suspension and resuspend the pellet in the required volume of cold Matrigel to achieve the desired seeding density (e.g., 50-100 organoids per well).
-
Dispense 50 µL of the organoid-Matrigel suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
-
-
Drug Treatment:
-
Prepare a serial dilution of CH5132799 in complete organoid culture medium. Based on the IC50 values in 2D cell lines, a starting concentration range of 0.01 µM to 10 µM is recommended.
-
Gently add 100 µL of the medium containing the appropriate concentration of CH5132799 (or vehicle control) to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 7 days.
-
Endpoint Analysis:
-
Cell Viability Assay: Measure cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions. Luminescence can be read using a plate reader.
-
Imaging and Morphological Analysis: Capture brightfield or confocal images of the organoids in each well. Analyze changes in organoid size, number, and morphology (e.g., solid vs. cystic structures).
-
Western Blot Analysis: For mechanistic studies, harvest organoids from parallel experimental plates. Lyse the organoids and perform Western blotting to assess the phosphorylation status of AKT (Ser473) and other downstream targets of the PI3K pathway.
-
Protocol 2: Immunofluorescence Staining for Apoptosis and Proliferation Markers
This protocol can be used to visualize the effects of CH5132799 on cell death and proliferation within the organoids.
Materials:
-
Treated organoids in Matrigel domes
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-cleaved caspase-3 for apoptosis, anti-Ki67 for proliferation)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Carefully remove the culture medium and fix the organoids in 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the fixed organoids with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the organoids with primary antibodies against cleaved caspase-3 and Ki67 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the corresponding fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 10 minutes. Wash again and mount the Matrigel domes on a slide with mounting medium.
-
Imaging: Visualize the stained organoids using a confocal microscope.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by CH5132799.
References
- 1. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.unicampus.it [iris.unicampus.it]
Application Notes and Protocols: Measuring MAT2A Expression Following BMS-986142 Treatment via Western Blot
These application notes provide a detailed protocol for researchers and scientists to measure the expression of Methionine Adenosyltransferase 2A (MAT2A) in response to treatment with BMS-986142. The document includes a comprehensive experimental workflow, data presentation guidelines, and diagrams of the relevant signaling pathway and experimental procedure.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions, including DNA, RNA, and protein methylation.[1] These processes are essential for the regulation of gene expression and overall cellular homeostasis.[1] Due to the increased demand for methylation in rapidly proliferating cancer cells, MAT2A has emerged as a potential therapeutic target in oncology.[1]
BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.5 nM.[2] It is important for researchers to note that the primary target of BMS-986142 is BTK, and any observed effects on MAT2A expression would likely be indirect. This protocol provides a robust method to investigate such potential downstream effects of BTK inhibition on MAT2A protein levels.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions. The following table provides a template for data presentation.
| Treatment Group | Concentration (nM) | Replicate 1 (Normalized MAT2A/Loading Control) | Replicate 2 (Normalized MAT2A/Loading Control) | Replicate 3 (Normalized MAT2A/Loading Control) | Mean | Standard Deviation |
| Vehicle Control | 0 | |||||
| BMS-986142 | 1 | |||||
| BMS-986142 | 10 | |||||
| BMS-986142 | 100 | |||||
| BMS-986142 | 1000 |
Experimental Protocol
This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and Western blot analysis of MAT2A expression.
1. Cell Culture and Treatment
-
Culture the selected cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of BMS-986142 in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of BMS-986142 and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]
-
Transfer the supernatant containing the soluble protein to a new pre-chilled tube.[3]
3. Protein Quantification
-
Determine the total protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.[3]
-
Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot.
4. Sample Preparation and SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer containing β-mercaptoethanol.[3]
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[3]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
5. Western Blotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MAT2A (the observed molecular weight is approximately 47-49 kDa) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
9. Data Analysis
-
Quantify the band intensities for MAT2A and the loading control using densitometry software.
-
Normalize the MAT2A band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in MAT2A expression in the BMS-986142-treated samples relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAT2A signaling pathway.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for Assessing MAT2A Inhibitor Efficacy in Preclinical Models
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In the context of oncology, MAT2A has emerged as a compelling therapeutic target, particularly in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP deletion, which occurs in approximately 15% of all tumors, leads to the accumulation of methylthioadenosine (MTA).[4] MTA is a potent and selective inhibitor of the enzyme PRMT5, which is essential for cell proliferation.[3][5] This creates a dependency on MAT2A to produce SAM, rendering MTAP-deleted cancer cells uniquely vulnerable to MAT2A inhibition—a concept known as synthetic lethality.[3][5]
These application notes provide detailed methodologies for assessing the efficacy of MAT2A inhibitors across a spectrum of preclinical models, from initial biochemical validation to cellular and in vivo tumor models.
In Vitro Biochemical Assays
Application Note: The initial step in evaluating a potential MAT2A inhibitor is to determine its direct enzymatic inhibitory activity. Biochemical assays quantify the inhibitor's ability to block the MAT2A-catalyzed conversion of L-methionine and ATP into SAM.[6] A common method involves measuring the amount of inorganic phosphate (Pi), a byproduct of this reaction.[7] These assays are crucial for determining the inhibitor's potency (e.g., IC50 value) and for conducting structure-activity relationship (SAR) studies.[8]
Protocol 1.1: Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol is adapted from commercially available kits designed to measure the free phosphate generated during the MAT2A reaction.[6]
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
5x MAT2A Assay Buffer
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer containing a constant percentage of DMSO (e.g., 5%) to create solutions at 5-fold the desired final concentrations.[6]
-
Assay Plate Setup:
-
Add 10 µl of the diluted test inhibitor to "Test Inhibitor" wells.
-
Add 10 µl of the diluent solution (buffer with DMSO) to "Positive Control" and "Blank" wells.[6]
-
-
Enzyme Addition:
-
Add 20 µl of diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µl of 1x MAT2A Assay Buffer to the "Blank" wells.[6]
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Prepare a Master Mixture of the substrates (ATP and L-Methionine) in 1x MAT2A Assay Buffer. Add 20 µl of this Master Mixture to all wells to start the reaction.[6]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
-
Detection: Add 10 ml of the Colorimetric Detection Reagent to each well.[6] Incubate at room temperature for 15-30 minutes to allow color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition relative to the "Positive Control" and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Figure 1: Workflow for a biochemical MAT2A inhibition assay.
Quantitative Data Example: Biochemical Potency of MAT2A Inhibitors
| Inhibitor | MAT2A IC50 (nM) | Source |
|---|---|---|
| Compound 17 | 430 | [2] |
| AG-270 | ~5.8 (cellular SAM) | [9] |
| SCR-7952 | 1.9 (cellular SAM) | [9] |
| Compound 28 | 25 (cellular SDMA) | [7] |
| AZ'9567 | 3.5 |[10] |
Cellular Assays
Application Note: Cellular assays are essential for confirming that an inhibitor's biochemical potency translates into a functional effect in a biological context. These assays are typically performed in cancer cell lines, with a particular focus on comparing MTAP-deleted (MTAP-/-) cells to their MTAP wild-type (WT) counterparts to demonstrate synthetic lethality.[3][9] Key readouts include cell proliferation, apoptosis, and the modulation of downstream biomarkers.[11]
Protocol 2.1: Cell Proliferation Assay
This protocol measures the effect of a MAT2A inhibitor on the growth of cancer cells over several days.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Appropriate cell culture medium and supplements
-
Test Inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., AlamarBlue™, CCK-8)
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-/- and WT cells into 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period, typically 5 to 7 days, to allow for differences in proliferation to become apparent.[7]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate for 1-4 hours, then read the fluorescence or absorbance on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both MTAP-/- and WT cell lines to assess selectivity.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAT2A inhibitors(Suzhou Youli Biomedical) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Using CRISPR-Cas9 to validate MAT2A as a target for (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target for cancers harboring a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This deletion, present in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be exploited by inhibiting MAT2A.[1][2][3] The CRISPR-Cas9 gene-editing technology provides a powerful tool for validating the therapeutic hypothesis that inhibiting MAT2A can selectively kill these cancer cells.
This document provides detailed application notes and protocols for using CRISPR-Cas9 to validate MAT2A as a therapeutic target. While the specific compound "(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide" could not be definitively identified in public literature, we will use the well-characterized clinical-stage MAT2A inhibitors AG-270 and IDE397 as examples to demonstrate the validation process.
Application Notes
The Synthetic Lethal Relationship Between MAT2A and MTAP Deletion
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A.[1][2] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition of PRMT5 makes cancer cells with MTAP deletion highly dependent on the primary pathway for producing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, which is catalyzed by MAT2A.[4][6]
Inhibition or knockout of MAT2A in MTAP-deleted cells leads to a significant drop in SAM levels. This further reduces the activity of the already partially inhibited PRMT5, leading to a "synthetic lethal" effect where the combination of two non-lethal events (MTAP deletion and MAT2A inhibition) results in cell death.[4][6] This provides a therapeutic window to selectively target cancer cells while sparing normal cells with intact MTAP.
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors, such as AG-270 and IDE397, are designed to block the enzymatic activity of MAT2A, thereby reducing the intracellular concentration of SAM.[7][8] This reduction in SAM levels has several downstream consequences in MTAP-deleted cells:
-
Inhibition of PRMT5: Reduced SAM levels lead to a decrease in the methylation of PRMT5 substrates. A key biomarker of this effect is a reduction in symmetric dimethylarginine (SDMA) on proteins.[7]
-
Splicing Perturbations: PRMT5 is crucial for the proper functioning of the spliceosome. Inhibition of PRMT5 leads to defects in mRNA splicing.[3]
-
DNA Damage: The disruption of normal cellular processes, including splicing, can lead to an accumulation of DNA damage and mitotic defects, ultimately triggering apoptosis.[3]
Data Presentation
The following tables summarize the effects of MAT2A inhibition through either genetic knockout (as a validation concept) or small molecule inhibitors in MTAP-deleted cancer models.
Table 1: Preclinical Efficacy of MAT2A Inhibition in MTAP-Deleted Cell Lines
| Intervention | Cell Line | MTAP Status | Endpoint | Result | Reference |
| MAT2A Knockout (shRNA) | HCT116 | -/- | Cell Proliferation | Potent inhibition of growth | [9] |
| MAT2A Knockout (shRNA) | HCT116 | +/+ | Cell Proliferation | Minimal effect on growth | [9] |
| AG-270 | HCT116 | -/- | Cell Proliferation (IC50) | ~260 nM | [4] |
| AG-270 | HT-29 | +/+ | Cell Proliferation (IC50) | Ineffective as a single agent | [4] |
| IDE397 | HCT116 | -/- | Cell Proliferation | Selective inhibition of proliferation | [10] |
| IDE397 | HCT116 | +/+ | Cell Proliferation | Less sensitive to inhibition | [10] |
Table 2: Clinical Efficacy of MAT2A Inhibitors in Patients with MTAP-Deleted Solid Tumors
| Inhibitor | Cancer Type(s) | Endpoint | Result | Reference |
| AG-270 | Advanced Solid Tumors | Partial Response (PR) | 2 patients with PR | [7] |
| AG-270 | Advanced Solid Tumors | Stable Disease (SD) ≥16 weeks | 5 patients with SD | [7] |
| IDE397 | Urothelial and NSCLC | Overall Response Rate (ORR) | 33% (9/27 patients) | [11] |
| IDE397 | Urothelial and NSCLC | Disease Control Rate (DCR) | 93% | [10] |
| IDE397 | Urothelial and NSCLC | ctDNA Molecular Response Rate | 81% | [10] |
Visualizations
Caption: Experimental workflow for MAT2A target validation using CRISPR-Cas9.
Caption: MAT2A-PRMT5 signaling pathway in MTAP-deleted cancer cells.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of MAT2A
This protocol describes the generation of a stable MAT2A knockout cell line using lentiviral delivery of sgRNA into a Cas9-expressing cell line.
1.1. sgRNA Design and Lentiviral Vector Cloning
-
Design sgRNAs: Use an online CRISPR design tool to design at least two sgRNAs targeting constitutive exons of the human MAT2A gene.
-
Vector Selection: Clone the designed sgRNA sequences into a lentiviral expression vector, such as lentiCRISPRv2, which co-expresses the sgRNA and a selection marker (e.g., puromycin resistance).
1.2. Lentivirus Production
-
Cell Seeding: Seed HEK293T cells at a density of 0.6 x 10^5 cells/cm^2 in 10 cm dishes and grow for 24 hours.[12]
-
Transfection: Co-transfect the HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Polyethylenimine (PEI).[12]
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
1.3. Lentiviral Transduction of Target Cells
-
Cell Seeding: Seed the target cancer cell line (e.g., HCT116 MTAP-/-) in a 24-well plate to be 50-70% confluent on the day of transduction.[13]
-
Transduction: Thaw the lentiviral particles on ice.[14] Add the calculated volume of virus to the cells in fresh media containing polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.[13][15]
-
Incubation: Incubate the cells with the virus for 16-24 hours.[14]
-
Media Change: Replace the virus-containing media with fresh complete media.[14]
1.4. Selection and Validation of Knockout Cells
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). Use a pre-determined kill curve to determine the optimal concentration.
-
Genomic DNA Extraction and Surveyor Assay:
-
After selection, expand the cell population and extract genomic DNA.[16]
-
Perform PCR to amplify the genomic region targeted by the sgRNA.[16]
-
Denature and re-anneal the PCR products to form heteroduplexes.[16]
-
Treat the annealed DNA with Surveyor nuclease, which cleaves at mismatch sites.[16][17]
-
Analyze the digested products by gel electrophoresis to confirm the presence of insertions/deletions (indels).[16][18]
-
-
Western Blot for MAT2A Protein:
-
Lyse a portion of the selected cells to extract total protein.
-
Perform a Western blot (see Protocol 2.3) using an antibody specific for MAT2A to confirm the absence or significant reduction of the protein.
-
Protocol 2: Evaluation of MAT2A Inhibitor Efficacy
2.1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed the MTAP-deleted and wild-type cancer cell lines in a 96-well plate at a density that will not reach confluency during the assay period.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the MAT2A inhibitor (e.g., AG-270 or IDE397). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
2.2. Western Blot for Target Engagement and Downstream Effects
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[14]
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-GAPDH) overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout and treatment with small molecule inhibitors provides a robust platform for validating MAT2A as a therapeutic target in MTAP-deleted cancers. The protocols outlined here offer a systematic approach to confirm the on-target effects of MAT2A inhibition, assess its impact on cell viability, and measure downstream pharmacodynamic markers. This comprehensive validation strategy is essential for advancing novel cancer therapeutics from the laboratory to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideayabio.com [ideayabio.com]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. manuals.cellecta.com [manuals.cellecta.com]
- 15. regenhealthsolutions.info [regenhealthsolutions.info]
- 16. Surveyor nuclease assay [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. 4.5. Surveyor Assay [bio-protocol.org]
- 20. horizondiscovery.com [horizondiscovery.com]
Application Note: Quantifying Apoptosis in B-Cell Malignancies Following BMS-986142 Treatment Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986142 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the survival and proliferation of malignant B-cells in various hematological cancers. Inhibition of BTK by BMS-986142 disrupts these survival signals, leading to the induction of apoptosis (programmed cell death) in cancer cells. This application note provides a detailed protocol for the analysis of apoptosis in B-cell lymphoma cells treated with BMS-986142 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table provides illustrative data representing the percentage of apoptotic cells in a B-cell lymphoma cell line (e.g., TMD8) after 48 hours of treatment with increasing concentrations of BMS-986142.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| BMS-986142 (10 nM) | 85.6 ± 3.5 | 8.9 ± 1.5 | 4.5 ± 1.1 | 13.4 ± 2.6 |
| BMS-986142 (50 nM) | 65.3 ± 4.2 | 20.1 ± 2.8 | 13.2 ± 2.5 | 33.3 ± 5.3 |
| BMS-986142 (100 nM) | 40.1 ± 5.1 | 35.8 ± 3.9 | 22.5 ± 3.1 | 58.3 ± 7.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
B-cell lymphoma cell line (e.g., TMD8, SU-DHL-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986142 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Cell Culture and Treatment
-
Culture B-cell lymphoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of BMS-986142 in complete medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the desired concentrations of BMS-986142 or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining Procedure
-
Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for FITC (for Annexin V) and PI.
-
Use unstained cells to set the baseline fluorescence.
-
Use cells stained with only Annexin V-FITC and cells stained with only PI to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
Caption: BMS-986142 inhibits BTK, disrupting pro-survival signaling and inducing apoptosis.
Caption: Workflow for apoptosis analysis using flow cytometry.
Experimental Design for Studying Drug Synergy with BMS-986142
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling protein in B-lymphocytes and myeloid cells. BTK is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. This document provides a detailed experimental framework for investigating the synergistic potential of BMS-986142 in combination with other therapeutic agents. The protocols outlined below are designed to be adaptable for both oncological and immunological research settings.
Core Concepts of Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Quantifying synergy is crucial in the development of combination therapies to enhance therapeutic efficacy and overcome drug resistance. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, utilizing the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
I. Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach, the following diagrams are provided.
A. Simplified B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK
Troubleshooting & Optimization
Troubleshooting BMS-986142 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-986142. The information is designed to address common challenges, with a focus on issues related to its insolubility in aqueous solutions.
Troubleshooting Guide: Insolubility of BMS-986142
Issue: Precipitate formation when diluting DMSO stock solution in aqueous media.
This is a common issue due to the low aqueous solubility of BMS-986142.
Solution Workflow:
Caption: Troubleshooting workflow for BMS-986142 precipitation.
Detailed Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as your experimental system can tolerate, without exceeding recommended limits (typically <1% for cell-based assays).
-
Utilize Co-solvents: For in vivo studies or when higher concentrations are needed, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween 80.
-
Sonication: After dilution, sonication can aid in dissolving any minor precipitation that may have occurred.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of BMS-986142?
A1: The recommended solvent for preparing a stock solution of BMS-986142 is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations up to 45 mg/mL (78.59 mM).[1] The compound is reported to be insoluble in water and ethanol.[2]
Q2: How should I store the BMS-986142 stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1][3] A stock solution in a solvent can be stored at -80°C for up to one year.[1]
Q3: I am observing low potency of BMS-986142 in my cell-based assay. Could this be a solubility issue?
A3: Yes, low apparent potency can be a result of poor solubility in your assay medium. If the compound precipitates, the actual concentration in solution will be lower than intended.
Troubleshooting Steps:
-
Visually Inspect for Precipitate: Before adding to your cells, carefully inspect the final diluted solution for any visible precipitate.
-
Optimize Dilution Scheme: Prepare intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer. This can help to minimize precipitation.
-
Consider a Formulation: If direct dilution is problematic, you may need to use a vehicle containing co-solvents, ensuring the vehicle itself does not affect your experimental results.
Q4: What is the mechanism of action of BMS-986142?
A4: BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][4][5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, differentiation, and survival.[4][5] By inhibiting BTK, BMS-986142 blocks these downstream signaling events.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of BMS-986142.
Data Presentation
Table 1: Solubility of BMS-986142
| Solvent | Solubility | Reference |
| DMSO | 45 mg/mL (78.59 mM) | [1] |
| Water | Insoluble | [1][2] |
| Ethanol | Insoluble | [2] |
Table 2: In Vivo Formulation Examples
| Vehicle Composition | Application | Reference |
| EtOH:TPGS:PEG300 (5:5:90) | Oral administration in mice for preventative studies | [1][6] |
| 10% DMSO, 90% Corn Oil | Oral administration | [3] |
| 5% DMSO, 5% PEG300, 5% Tween 80, 85% Saline/PBS | General in vivo formulation | [1] |
Experimental Protocols
Protocol 1: Preparation of BMS-986142 Stock Solution
-
Materials: BMS-986142 powder, anhydrous DMSO.
-
Procedure:
-
Allow the BMS-986142 vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 45 mg/mL).
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration (Example)
This is an example protocol and may need to be optimized for your specific experimental conditions.
-
Materials: BMS-986142, DMSO, PEG300, Tween 80, Saline or PBS.
-
Procedure:
-
Prepare a concentrated stock solution of BMS-986142 in DMSO (e.g., 20 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the co-solvents. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline:
-
Start with the required volume of PEG300.
-
Add the required volume of the BMS-986142 DMSO stock solution and mix thoroughly.
-
Add the Tween 80 and mix.
-
Finally, add the Saline or PBS and mix until a clear solution is obtained.
-
-
-
Note: The order of addition of the components can be critical. It is often recommended to dissolve the compound in DMSO first, then add other co-solvents before the final addition of the aqueous component.
References
- 1. BMS-986142 | BTK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the oral bioavailability of challenging compounds, such as (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. The information provided is based on established principles of pharmaceutical sciences and should be adapted and validated for each specific drug candidate.
Troubleshooting Guide
This guide addresses common issues related to poor oral bioavailability and offers potential solutions.
| Issue | Potential Cause | Suggested Troubleshooting Steps & Solutions |
| Low Apparent Solubility | The compound has poor aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size to increase the surface area available for dissolution.[1] Techniques include micronization and nanosizing.[1]2. Amorphous Solid Dispersions: Disperse the drug in a polymer matrix to create an amorphous form, which typically has higher solubility than the crystalline form.[2]3. Complexation: Use cyclodextrins to form inclusion complexes that enhance the drug's solubility in water.[3]4. Lipid-Based Formulations: Incorporate the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the GI tract.[3] |
| Low In Vitro Dissolution Rate | The rate at which the solid drug dissolves in the dissolution medium is slow, which can predict poor absorption in vivo. | 1. Surfactant Addition: Include surfactants in the formulation to improve the wettability of the drug particles.[3]2. pH Modification: For ionizable compounds, adjust the pH of the microenvironment to favor the more soluble ionized form.[4]3. Solid Dispersions: Formulating the drug as a solid dispersion can significantly enhance the dissolution rate. |
| High Efflux Ratio in Caco-2 Assay | The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal epithelium, which actively pump the drug back into the GI lumen. | 1. Co-administration with Efflux Inhibitors: While primarily a research tool, this can confirm P-gp involvement. For therapeutic applications, this approach is complex due to potential drug-drug interactions.2. Formulation with Excipients that Inhibit Efflux: Some surfactants and polymers used in formulations can modulate the activity of efflux pumps.3. Prodrug Approach: Modify the chemical structure of the drug to create a prodrug that is not a substrate for the efflux transporter. The prodrug is then converted to the active drug after absorption. |
| Low Permeability in Caco-2 Assay | The compound has poor passive diffusion across the intestinal epithelium. | 1. Permeation Enhancers: Include excipients in the formulation that can transiently and reversibly open the tight junctions between intestinal cells.[3]2. Lipid-Based Formulations: These can facilitate drug transport across the cell membrane.[3]3. Prodrug Approach: A more lipophilic prodrug may have improved passive permeability. |
| High First-Pass Metabolism | The drug is extensively metabolized in the liver or intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation. | 1. Co-administration with Metabolic Inhibitors: Similar to efflux inhibitors, this is mainly for investigational purposes.2. Prodrugs: Design a prodrug that is less susceptible to first-pass metabolism.3. Alternative Routes of Administration: Consider routes that bypass the liver, such as buccal or transdermal delivery. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate bioavailability enhancement strategy for my compound?
A1: The selection of a strategy depends on the specific physicochemical properties of your compound. A decision-making process, as outlined in the diagram below, can be a useful starting point. It is crucial to characterize your compound's solubility, permeability (e.g., using the Biopharmaceutics Classification System - BCS), and potential for efflux and metabolism.
Q2: What are the advantages of lipid-based formulations?
A2: Lipid-based formulations, such as SEDDS, can simultaneously address poor solubility and low permeability.[3] They can keep the drug in a solubilized state in the GI tract and may interact with intestinal membranes to enhance absorption.[3]
Q3: Can particle size reduction always improve bioavailability?
A3: While reducing particle size increases the surface area for dissolution, it may not be effective for compounds with very low permeability (BCS Class IV).[1] For these compounds, a combination of strategies addressing both solubility and permeability is often necessary.
Q4: How can I interpret the results of an in vitro dissolution test?
A4: In vitro dissolution testing helps predict the in vivo dissolution of a drug product.[5] The rate and extent of drug release should be evaluated.[5] For immediate-release formulations, a rapid dissolution is generally desired.[6] The test conditions, such as the dissolution medium and apparatus speed, should be chosen to be physiologically relevant where possible.[6][7]
Q5: What is the significance of the efflux ratio in a Caco-2 permeability assay?
A5: The efflux ratio, calculated from the bidirectional transport of the compound across the Caco-2 cell monolayer, indicates whether the compound is a substrate for active efflux transporters.[8] A ratio significantly greater than 1 suggests that efflux may be a limiting factor for its oral absorption.
Quantitative Data Summary
The following table summarizes the typical fold-increase in bioavailability observed with different enhancement strategies for poorly soluble drugs. The actual improvement will be compound-specific.
| Enhancement Strategy | Typical Fold-Increase in Oral Bioavailability | Primary Mechanism of Action |
| Micronization | 2 - 5 | Increased surface area for dissolution |
| Nanosuspensions | 5 - 20 | Increased surface area and saturation solubility |
| Amorphous Solid Dispersions | 5 - 50 | Increased solubility and dissolution rate |
| Cyclodextrin Complexation | 2 - 20 | Increased aqueous solubility |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | 5 - 25 | Improved solubilization and potential for enhanced permeation |
Experimental Protocols
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To measure the rate and extent of drug release from a solid dosage form.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (typically 900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or other relevant buffer)
-
Dosage forms (tablets or capsules)
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and place the vessels in the water bath.
-
Fill each vessel with the specified volume of dissolution medium and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Set the paddle rotation speed (commonly 50 or 75 rpm).[9]
-
Carefully drop one dosage form into each vessel.
-
Start the timer and the paddle rotation.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium if necessary.
-
Analyze the filtered samples for drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Transwell® inserts (typically 0.4 µm pore size)
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto the Transwell® inserts. Allow the cells to differentiate for approximately 21 days to form a confluent monolayer.[10][11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers.[11] Only use monolayers with TEER values above a predetermined threshold. Additionally, perform a Lucifer yellow leakage test to confirm the integrity of the tight junctions.[10]
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B to A): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the basolateral chamber. c. Add fresh transport buffer to the apical chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points, take samples from the apical chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Simplified diagram of drug absorption and efflux pathways.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. fip-aaps-guidelines-to-dissolution-in-vitro-release-testing-of-novel-special-dosage-forms - Ask this paper | Bohrium [bohrium.com]
- 6. fip.org [fip.org]
- 7. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 9. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Technical Support Center: Overcoming Resistance to MAT2A Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to MAT2A inhibitors in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. In cancer cells, particularly those with rapid proliferation rates, the demand for SAM is heightened. MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels. This disruption of methylation processes impairs DNA and RNA synthesis, alters protein function, and ultimately inhibits cancer cell growth and proliferation.
Q2: Why are MTAP-deleted cancer cells particularly sensitive to MAT2A inhibitors?
Methylthioadenosine phosphorylase (MTAP) is an enzyme involved in the methionine salvage pathway. In approximately 15% of human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A. This genetic alteration leads to the accumulation of a metabolite called methylthioadenosine (MTA). MTA is a natural inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5). PRMT5 activity is essential for various cellular functions, and its partial inhibition by MTA in MTAP-deleted cells makes them more reliant on the MAT2A-dependent production of SAM to maintain residual PRMT5 function. Therefore, inhibiting MAT2A in MTAP-deleted cells creates a synthetic lethal vulnerability by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.[1][2]
Q3: What are the known mechanisms of resistance to MAT2A inhibitors?
One of the primary mechanisms of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression. Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, thereby compensating for the inhibitory effect and restoring SAM levels. Another potential mechanism involves alterations in downstream pathways, such as the PRMT5 signaling cascade. Additionally, an increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed, suggesting it as a potential biomarker and mechanism of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with MAT2A inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells after MAT2A inhibitor treatment. | 1. Suboptimal inhibitor concentration: The concentration of the MAT2A inhibitor may be too high, causing general toxicity, or too low to induce a differential effect. 2. Incorrect MTAP status: The cell lines may have been misidentified or their MTAP status may have changed. 3. Inappropriate assay for cell viability: Assays like the MTT assay can be influenced by cellular metabolic changes and may not accurately reflect cell death.[3] 4. Nutrient composition of the culture medium: The availability of methionine in the medium can influence the cellular response to MAT2A inhibition. | 1. Perform a dose-response curve: Determine the optimal concentration of the inhibitor that shows a clear differential effect between MTAP-deleted and wildtype cells. 2. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using Western blot or PCR. 3. Use a complementary viability assay: Supplement metabolic assays (e.g., MTT, MTS) with assays that measure membrane integrity (e.g., trypan blue exclusion, LDH assay) or apoptosis (e.g., caspase activity, Annexin V staining). 4. Standardize culture conditions: Use a consistent and well-defined culture medium for all experiments. Consider methionine restriction as a potential experimental variable to enhance inhibitor sensitivity. |
| Development of resistance to the MAT2A inhibitor over time in a previously sensitive cell line. | 1. Upregulation of MAT2A expression: The cancer cells may have adapted by increasing the production of the MAT2A protein. 2. Alterations in downstream pathways: Changes in the expression or activity of proteins in the PRMT5 pathway may compensate for MAT2A inhibition. | 1. Analyze MAT2A expression: Perform Western blot or RT-qPCR to check for changes in MAT2A protein and mRNA levels in the resistant cells compared to the parental sensitive cells. 2. Investigate downstream effectors: Assess the levels and methylation status of PRMT5 and its substrates (e.g., SDMA) to identify any compensatory changes. 3. Consider combination therapies: Explore the synergistic effects of combining the MAT2A inhibitor with a PRMT5 inhibitor or other targeted agents.[1][4] |
| High background or variability in S-adenosylmethionine (SAM) or symmetric dimethylarginine (SDMA) measurements. | 1. Improper sample handling: SAM is an unstable molecule and can be degraded if samples are not handled and stored correctly. 2. Assay sensitivity and specificity: The chosen assay may not be sensitive enough to detect subtle changes or may have cross-reactivity with other molecules. | 1. Follow strict sample preparation protocols: Snap-freeze cell pellets immediately after harvesting and store them at -80°C. Use appropriate extraction buffers to preserve SAM and SDMA. 2. Use a validated and sensitive assay: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of SAM and SDMA.[5][6] Commercially available ELISA kits should be carefully validated for their specificity and sensitivity. |
Quantitative Data Summary
The following tables summarize key quantitative data related to MAT2A inhibitor sensitivity and resistance.
Table 1: IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (µM) | Reference |
| HCT116 | Wildtype | IDE397 | >10 | [7] |
| HCT116 | MTAP-/- | IDE397 | ~0.01 | [7] |
| NCI-H838 | MTAP-deleted | IDE397 | ~0.005 | [7] |
| A549 | MTAP-deleted | AG-270 | ~0.02 | [8] |
| HCT116 | MTAP-/- | Compound 17 | 1.4 | [8] |
| Multiple Myeloma Cell Lines | N/A | FIDAS-5 | ~1-5 | [2] |
| MLL-rearranged Leukemia Cells | N/A | PF-9366 | ~10 | [2] |
Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.
Table 2: Gene Expression Changes Associated with MAT2A Inhibitor Resistance
| Gene | Change in Expression | Cell Line/Context | Implication | Reference |
| MAT2A | Upregulation | VCaP (Prostate Cancer) | Increased target expression leading to inhibitor resistance. | [9] |
| EZH2, TOP2A, CCNA2, BIRC5, AURKB, PCNA | Downregulation upon MAT2A knockdown | VCaP (Prostate Cancer) | MAT2A contributes to the expression of oncogenic drivers. | [9] |
| CASP7, CASP8 | Upregulation upon MAT2A inhibition | H460/DDP (Cisplatin-Resistant Lung Cancer) | Sensitization to apoptosis. | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAT2A and PRMT5
This protocol outlines the steps for detecting MAT2A and PRMT5 protein levels in cancer cells.
1. Cell Lysis: a. Culture cells to 70-80% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE: a. Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per well into a 4-20% Tris-glycine gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]
4. Antibody Incubation: a. Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000 dilution) and PRMT5 (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading.
Protocol 2: RT-qPCR for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels.
1. RNA Extraction: a. Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
3. qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A, and cDNA template. b. Use the following primer sequences for human MAT2A (example):
- Forward: 5'-GGGATGCGTCTGGTGTATGT-3'
- Reverse: 5'-CCAGCACGTTGTAGGAGTCAT-3' c. Run the qPCR reaction in a real-time PCR system with the following cycling conditions (example):
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute d. Include a melt curve analysis to verify the specificity of the PCR product.
4. Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A expression.[12] b. Normalize the expression of MAT2A to a stable housekeeping gene (e.g., GAPDH, ACTB).
Signaling Pathways and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancer
The following diagram illustrates the key components of the MAT2A-PRMT5 signaling pathway and the impact of MTAP deletion and MAT2A inhibition.
Experimental Workflow for Investigating MAT2A Inhibitor Resistance
This diagram outlines a typical workflow for studying resistance to MAT2A inhibitors in vitro.
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. eclinpath.com [eclinpath.com]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. researchgate.net [researchgate.net]
- 9. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing BMS-986142 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-986142, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-986142?
A1: BMS-986142 is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells. By reversibly binding to BTK, BMS-986142 blocks its activity, thereby inhibiting downstream signaling involved in B-cell proliferation, and survival, as well as modulating chemotaxis and adhesion.
Q2: What is the recommended solvent for dissolving BMS-986142?
A2: For in vitro experiments, BMS-986142 can be dissolved in DMSO. For in vivo studies in mice, a vehicle consisting of ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a 5:5:90 ratio has been used.
Q3: What are the known off-target effects of BMS-986142?
A3: BMS-986142 is a highly selective BTK inhibitor. However, it does show some activity against other Tec family kinases. In a panel of 384 kinases, only a few, including TEC, ITK, BLK, TXK, and BMX, were inhibited with less than 100-fold selectivity compared to BTK.[2] Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Q4: How can I assess the in vitro and ex vivo potency of BMS-986142?
A4: The potency of BMS-986142 can be assessed through various cell-based assays. A common method involves stimulating B cells (e.g., Ramos B cells or primary B cells) and measuring the inhibition of downstream signaling events. For ex vivo assessment, whole blood can be stimulated with an activating agent like anti-IgD-dextran, and the expression of activation markers such as CD69 on B cells can be measured by flow cytometry.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of BMS-986142 in cell culture. | 1. Inadequate concentration: The concentration of BMS-986142 may be too low to effectively inhibit BTK in the specific cell type and under the experimental conditions used. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell health: The cells may be unhealthy or not responding optimally to the stimulus. | 1. Perform a dose-response curve: Titrate the concentration of BMS-986142 to determine the optimal inhibitory concentration (IC50) for your specific assay. 2. Ensure proper storage: Store BMS-986142 as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment. 3. Check cell viability and stimulus response: Before treating with BMS-986142, ensure that your cells are viable and show a robust response to the chosen stimulus. |
| High background signal in biochemical or cellular assays. | 1. Non-specific binding: The inhibitor may be binding to other proteins or cellular components at high concentrations. 2. Assay conditions: The assay conditions (e.g., buffer composition, incubation time) may not be optimized. | 1. Optimize inhibitor concentration: Use the lowest effective concentration of BMS-986142 based on your dose-response experiments. 2. Include proper controls: Use appropriate negative controls (e.g., vehicle-treated cells) and positive controls (a known BTK inhibitor). 3. Optimize assay parameters: Adjust buffer components, and optimize incubation times and temperatures to minimize background signal. |
| Inconsistent results between experiments. | 1. Variability in compound preparation: Inconsistent weighing or dilution of BMS-986142. 2. Variability in cell culture: Differences in cell passage number, density, or health. 3. Pipetting errors: Inaccurate dispensing of reagents. | 1. Standardize compound preparation: Prepare a concentrated stock solution of BMS-986142 and create aliquots to minimize freeze-thaw cycles. Use calibrated pipettes for dilutions. 2. Maintain consistent cell culture practices: Use cells within a specific passage number range, seed at a consistent density, and monitor cell health regularly. 3. Use calibrated equipment: Ensure all pipettes and other liquid handling instruments are properly calibrated. |
Quantitative Data Summary
In Vitro Potency of BMS-986142
| Target/Assay | Cell Line/System | IC50 | Reference |
| BTK (enzymatic assay) | Recombinant human BTK | 0.5 nM | [1][2] |
| BTK-dependent calcium flux | Ramos B cells | 9 nM | [2] |
| B-cell proliferation | Human B cells | ≤ 5 nM | [1] |
| IL-6 production | Human B cells | ≤ 5 nM | [1] |
| TNF-α production | Human B cells | ≤ 5 nM | [1] |
| CD86 expression | Human B cells | ≤ 5 nM | [1] |
| TNF-α production | Peripheral blood mononuclear cells | 3 nM | [5] |
| IL-6 production | Peripheral blood mononuclear cells | 4 nM | [5] |
| CD69 expression inhibition | Ex vivo stimulated whole blood | 0.145 µM (83 ng/mL) | [3] |
In Vivo Efficacy of BMS-986142 in a Mouse Model
| Model | Dosing Regimen | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | 10 mg/kg daily | Significant inhibition of anti-KLH IgM and IgG responses | [5] |
| Collagen-Induced Arthritis (CIA) | 30 mg/kg daily | 77% inhibition of IgM and 87% inhibition of IgG responses | [5] |
Key Experimental Protocols
Ex Vivo B-Cell Activation Assay
This protocol describes the assessment of BMS-986142 activity by measuring the inhibition of CD69 expression on B cells in whole blood.
Materials:
-
Freshly collected whole blood from healthy donors
-
BMS-986142
-
Anti-IgD-dextran
-
CD20 antibody (for B-cell identification)
-
CD69 antibody (for activation marker)
-
Fixation and permeabilization buffers
-
Flow cytometer
Methodology:
-
Pre-incubate whole blood with varying concentrations of BMS-986142 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the blood with anti-IgD-dextran to activate B cells. Include an unstimulated control (no anti-IgD-dextran).
-
Incubate for 24 hours at 37°C.
-
Lyse red blood cells and wash the remaining cells.
-
Stain the cells with fluorescently labeled antibodies against CD20 and CD69.
-
Fix the cells and acquire data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells within the CD20-positive B-cell population.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the BTK signaling pathway by BMS-986142.
Caption: Workflow for the ex vivo B-cell activation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 3. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Blog] How to avoid off-target events in CRISPR experiments? - Basque Health Cluster [basquehealthcluster.org]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
MAT2A Inhibition Assays: A Technical Support Center for Researchers
Welcome to the technical support center for MAT2A (Methionine Adenosyltransferase 2A) inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the experimental process. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assays and obtain reliable, reproducible data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your MAT2A inhibition assays in a question-and-answer format.
Q1: Why is my assay signal weak or nonexistent?
A weak or absent signal in your MAT2A assay can stem from several factors, primarily related to enzyme activity and reagent integrity.
-
Enzyme Inactivity: MAT2A can be unstable, especially at low concentrations and higher temperatures (e.g., 37°C).[1][2] Improper storage, such as repeated freeze-thaw cycles, can also lead to a loss of activity.
-
Solution: Store the enzyme at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[1] When in use, keep the enzyme on ice. For assays conducted at 37°C, be aware that MAT2A can lose significant activity in a short period.[1] Consider including the regulatory protein MAT2B, which has been shown to stabilize MAT2A activity.[1][2]
-
-
Sub-optimal Assay Conditions: The concentration of substrates, ATP and L-methionine, might be too low, or the assay buffer composition may not be ideal.
-
Solution: Ensure that the substrate concentrations are appropriate for the enzyme concentration used. For competitive inhibitors, substrate concentrations at or below the Michaelis constant (Km) are ideal.[3] Optimize the buffer components, including pH and the concentration of magnesium ions (MgCl2), which are crucial for MAT2A activity.[4]
-
-
Reagent Degradation: ATP solutions are susceptible to hydrolysis. The detection reagent may also lose its effectiveness over time.
-
Solution: Use freshly prepared ATP solutions or ensure they have been stored correctly at -20°C or -80°C in single-use aliquots.[5] Always check the expiration date of your assay kit and its components.
-
Q2: My assay has high background noise. What are the likely causes and solutions?
High background can mask the true signal and lead to inaccurate results. The primary culprits are often related to buffer contamination or issues with the detection reagent.
-
Phosphate Contamination: Many MAT2A assays rely on the colorimetric detection of free phosphate released during the enzymatic reaction.[6][7][8] If your assay buffer or inhibitor dilution buffer contains inorganic phosphate, it will lead to a high background signal.[5][7]
-
Solution: Strictly avoid using phosphate-based buffers for reagent and compound dilution.[5] Use high-purity water and reagents to prepare all solutions.
-
-
Compound Interference: Some test compounds may interfere with the colorimetric detection reagent or have inherent color that absorbs at the detection wavelength.[7]
-
Solution: Run a control experiment with the test compound in the absence of the enzyme to check for interference.[7] If interference is observed, consider using an alternative detection method, such as a fluorescence polarization assay or a direct LC-MS method to measure S-adenosylmethionine (SAM) formation.[4][8]
-
-
Non-enzymatic Hydrolysis of ATP: ATP can slowly hydrolyze to ADP and inorganic phosphate, contributing to the background signal.
-
Solution: Prepare ATP solutions fresh and keep them on ice. Minimize the pre-incubation time of ATP with other reaction components before starting the reaction with the enzyme.
-
Q3: The IC50 values for my inhibitor are inconsistent. Why is this happening?
Variability in IC50 values is a common issue and can be traced back to several experimental variables.
-
Enzyme Concentration: The IC50 value of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors.
-
Solution: Use a consistent and validated concentration of MAT2A in all your assays. The lower limit for determining an IC50 is half the enzyme concentration for tight-binding inhibitors.[3]
-
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration.
-
Solution: Maintain a constant and well-defined concentration of both ATP and L-methionine across all experiments. It is recommended to use substrate concentrations at or near their Km values to accurately determine the potency of competitive inhibitors.[3]
-
-
DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO), a common solvent for inhibitors, can affect enzyme activity.
-
Solution: Ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed 1%.[7]
-
-
Incubation Time: The IC50 value can be time-dependent for irreversible or slow-binding inhibitors.
-
Solution: Use a fixed and appropriate pre-incubation time for the inhibitor with the enzyme before adding the substrates. For kinetic characterization, measure IC50 values at different pre-incubation times.
-
Frequently Asked Questions (FAQs)
Q1: What is the kinetic mechanism of MAT2A, and why is it important for my assay?
MAT2A follows a sequential kinetic mechanism where both substrates, ATP and L-methionine, must bind to the enzyme before the reaction occurs.[1][4] Specifically, it is an ordered mechanism where ATP binds first, followed by L-methionine.[2] Understanding this is crucial for designing your assay. For example, when studying competitive inhibitors that bind to the ATP pocket, the concentration of L-methionine will still influence the inhibitor's apparent potency.
Q2: What are the typical concentrations of substrates and enzyme to use in a MAT2A assay?
The optimal concentrations will depend on the specific assay format and objectives. However, here are some general guidelines based on published protocols and kinetic constants:
-
Enzyme Concentration: Typically in the low nanomolar range (e.g., 30-300 nM).[1][9]
-
ATP Concentration: Around its Michaelis constant (Km), which is approximately 50-80 µM.[2][4]
-
L-Methionine Concentration: Around its Km, which is approximately 5-26 µM.[4]
It is always recommended to determine the optimal enzyme and substrate concentrations empirically for your specific assay conditions.
Q3: How can I be sure my test compound is a true inhibitor and not just interfering with the assay?
This is a critical validation step. Here are some recommended controls:
-
No-Enzyme Control: Incubate the compound with all assay components except MAT2A. This will reveal if the compound directly reacts with the detection reagents.
-
Counter-Screen: If possible, test your compound against an unrelated enzyme that uses a similar phosphate-detection system to rule out non-specific inhibition of the detection method.
-
Orthogonal Assay: Confirm the inhibitory activity using a different assay format. For example, if you are using a colorimetric assay, validate your hits with an LC-MS-based assay that directly measures the formation of SAM.[4][10]
Q4: What is the role of MAT2B, and should I include it in my assay?
MAT2B is a regulatory subunit of MAT2A. While it does not significantly affect the catalytic activity of MAT2A, it plays a crucial role in stabilizing the enzyme.[1][2] In the absence of MAT2B, MAT2A can be unstable and lose activity, especially at physiological temperatures.[1]
-
Recommendation: Including MAT2B in your assay can lead to more consistent and reproducible results by ensuring the stability of MAT2A throughout the experiment. However, it's important to be aware that allosteric inhibitors may compete with MAT2B for binding to MAT2A, which could affect their cellular potency.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for MAT2A inhibition assays.
Table 1: Kinetic Parameters for Human MAT2A
| Parameter | Value | Conditions | Reference |
| Km (ATP) | 50 ± 10 µM | 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP, 22°C | [4] |
| 80 ± 30 µM | Isothermal Titration Calorimetry | [2][4] | |
| Km (L-Methionine) | 5 ± 2 µM | 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP, 22°C | [4] |
| kcat | ~0.04 s⁻¹ | [1] |
Table 2: IC50 Values of Common MAT2A Inhibitors
| Inhibitor | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| PF-9366 | 420 nM | 225 nM | Huh-7 | [11] |
| AGI-24512 | ~8 nM | - | - | [12] |
| AG-270 | - | - | - | [12] |
| Cycloleucine | 140-190 µM | 1.3 mM | Huh-7 | [11][12] |
| FIDAS-5 | - | - | - | [12] |
| Compound 17 | 0.43 µM | 1.4 µM | HCT116 MTAP-/- | |
| Compound 28 | 18 nM | 52 nM | MTAP-null cancer cells | [13] |
Experimental Protocols
1. Standard Colorimetric MAT2A Inhibition Assay
This protocol is a generalized procedure based on commercially available assay kits.
Materials:
-
Recombinant human MAT2A
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor (dissolved in DMSO)
-
Colorimetric phosphate detection reagent
-
384-well microplate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in a buffer that does not contain phosphate. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells: Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration).
-
Blank Wells: Add 10 µL of assay buffer (without enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add 10 µL of the master mixture to all wells to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add 50 µL of the colorimetric detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" wells from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
MAT2A Signaling in MTAP-Deleted Cancers
MAT2A is a key enzyme in the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA). MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 highly dependent on high levels of its substrate, SAM, for its activity. Inhibition of MAT2A in these cancer cells leads to a significant reduction in SAM levels, which in turn further inhibits PRMT5, leading to synthetic lethality.
Caption: MAT2A's role in the methionine cycle and its synthetic lethal interaction with PRMT5 in MTAP-deleted cancers.
Experimental Workflow for a MAT2A Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing MAT2A inhibitors.
Caption: A flowchart outlining the key steps in a high-throughput screening campaign for MAT2A inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B | Crick [crick.ac.uk]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine Cycle Dietary Regulation and Its Role in Health - Creative Proteomics [creative-proteomics.com]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
Addressing off-target effects of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors. The information provided is intended to help address common challenges related to off-target effects and ensure the generation of reliable experimental data.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving small molecule inhibitors.
| Question/Issue | Potential Causes | Suggested Solutions |
| Unexpected Phenotype or Cellular Toxicity at Low Concentrations | The compound may have potent off-target effects on essential cellular machinery. The observed phenotype might be a result of inhibiting a kinase critical for cell survival, unrelated to the intended target. | - Perform a kinase selectivity screen to identify potential off-target interactions. - Conduct a cell viability assay with a panel of cell lines to determine the therapeutic window. - Use a structurally unrelated inhibitor for the same target to see if the phenotype is recapitulated. |
| Discrepancy Between Biochemical and Cellular Assay Results | The inhibitor may have poor cell permeability. The compound could be actively transported out of the cell. The intracellular concentration of ATP can compete with ATP-competitive inhibitors.[1] | - Perform a cell permeability assay (e.g., PAMPA). - Use cellular thermal shift assays (CETSA) to confirm target engagement in cells. - Increase the inhibitor concentration in cellular assays, but be mindful of potential off-target effects at higher concentrations. |
| Lack of On-Target Effect in Cellular Assays Despite Biochemical Potency | The target kinase may not be active or expressed in the chosen cell line. The inhibitor may require a specific kinase conformation that is not present in the cellular context.[2] | - Confirm target expression and activity in your cell model using techniques like Western blotting or qPCR. - Consider using a different cell line where the target is known to be active. - Evaluate the inhibitor's binding mode and whether it requires an active or inactive kinase conformation.[2] |
| Paradoxical Pathway Activation | Some inhibitors can induce a conformational change in the target kinase, leading to the activation of downstream signaling through dimerization with other kinases.[2] This is a known phenomenon with RAF inhibitors.[2] | - Investigate the dimerization status of the target kinase upon inhibitor binding. - Use a combination of inhibitors targeting different nodes in the pathway. - Analyze the phosphorylation status of downstream effectors to map the signaling cascade. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[3] These unintended interactions can lead to unexpected biological responses, toxicity, or misleading experimental results.[3][4]
Q2: How can I determine the selectivity of my small molecule inhibitor?
A2: The selectivity of an inhibitor can be determined by screening it against a large panel of kinases.[5] This is often referred to as kinase selectivity profiling or kinome scanning.[5][6] The results are typically reported as the percentage of inhibition at a specific concentration or as IC50/Kd values for each kinase.
Q3: What is the difference between on-target and off-target effects?
A3: On-target effects are the intended biological consequences of inhibiting the primary target. Off-target effects are due to the inhibitor interacting with other proteins. It is also important to distinguish between direct and indirect effects. A direct effect is the immediate consequence of the inhibitor binding to a protein, while an indirect effect is a downstream consequence of modulating a signaling pathway.[7]
Q4: How can I mitigate off-target effects in my experiments?
A4: To mitigate off-target effects, it is recommended to:
-
Use the lowest effective concentration of the inhibitor.
-
Confirm key findings with a second, structurally distinct inhibitor of the same target.
-
Use genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the inhibition of the intended target.
-
Perform thorough selectivity profiling to be aware of potential off-targets.[8]
Q5: Where can I find information about the known off-targets of a specific inhibitor?
A5: Publicly available databases and publications are valuable resources. Large-scale kinase profiling studies are often published and can provide selectivity data for many common inhibitors.[8]
Quantitative Data Presentation
Below is a hypothetical example of a kinase selectivity profile for a generic inhibitor, "Inhibitor X". Data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Family | Kinase | % Inhibition @ 1 µM |
| Tyrosine Kinase | Target Kinase 1 | 98% |
| Off-Target Kinase A | 75% | |
| Off-Target Kinase B | 20% | |
| Serine/Threonine Kinase | Off-Target Kinase C | 85% |
| Off-Target Kinase D | 15% | |
| Lipid Kinase | Off-Target Kinase E | 5% |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and robust method for screening inhibitor libraries and assessing selectivity by monitoring the thermal stabilization of a protein upon ligand binding.[9]
Materials:
-
Purified kinase of interest
-
SYPRO Orange dye
-
Small molecule inhibitor library
-
qPCR instrument with a thermal ramp capability
Methodology:
-
Prepare a master mix containing the purified kinase and SYPRO Orange dye in an appropriate buffer.
-
Dispense the master mix into a 96-well or 384-well PCR plate.
-
Add the small molecule inhibitors from your library to the individual wells at a final concentration of 10 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument and perform a thermal melt experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of an inhibitor indicates binding and stabilization of the kinase.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample. A larger ΔTm generally indicates a stronger interaction.
Protocol 2: Chemical Proteomics for Off-Target Identification
This method uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome and identify targets of a soluble inhibitor through competition.[6]
Materials:
-
Broad-spectrum kinase inhibitor-coupled affinity resin (kinobeads)[6]
-
Cell lysate
-
Soluble test inhibitor
-
Mass spectrometer
Methodology:
-
Incubate the cell lysate with the soluble test inhibitor at various concentrations (or a single high concentration) to allow binding to its targets. A DMSO control is also prepared.
-
Add the kinobeads to the inhibitor-treated lysate and the control lysate. The kinobeads will bind to kinases that are not already occupied by the soluble inhibitor.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
In the presence of the soluble inhibitor, its targets will be competed off the kinobeads, leading to a reduction in their signal in the mass spectrometry data compared to the DMSO control. The degree of reduction can be used to determine the inhibitor's potency and selectivity against a large number of kinases in a native cellular context.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. off-target signaling pathways.
Caption: Experimental workflow for off-target identification.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in BMS-986142 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-986142 in binding assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986142 and what is its mechanism of action?
BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3] By reversibly binding to BTK, BMS-986142 blocks its kinase activity, thereby inhibiting downstream signaling.[3]
Q2: What is the reported binding affinity of BMS-986142 for BTK?
In enzymatic assays, BMS-986142 exhibits a very high affinity for human recombinant BTK, with a reported IC50 value of 0.5 nM.[1][2][4] In cell-based assays measuring B-cell activation, the IC50 is slightly higher, in the range of 3-9 nM.[4]
Q3: What are the most common assay formats for studying BMS-986142 binding?
Common assay formats for kinase inhibitors like BMS-986142 include:
-
Fluorescence Polarization (FP): A homogeneous assay that measures the change in polarization of fluorescently labeled tracer binding to BTK. This method is well-suited for high-throughput screening.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, homogeneous assay format that uses a lanthanide donor and a fluorescent acceptor to measure binding.
-
Radioligand Binding Assays: A highly sensitive method that uses a radiolabeled form of the inhibitor or a tracer to quantify binding.
-
Enzymatic Assays: These assays measure the inhibition of BTK kinase activity, often by detecting the phosphorylation of a substrate.[4]
Q4: What are the primary factors that can lead to a low signal-to-noise ratio in BMS-986142 binding assays?
Several factors can contribute to a poor signal-to-noise ratio, including:
-
Suboptimal buffer conditions (pH, salt concentration, detergents).
-
Inadequate incubation time for binding to reach equilibrium.
-
High non-specific binding of the tracer or BMS-986142.
-
Low concentration or activity of the BTK protein.
-
Interference from fluorescent compounds in the assay.[5]
-
Improper instrument settings.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during BMS-986142 binding assays.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Window (Low dynamic range) | 1. Low concentration of active BTK: The protein may have degraded or aggregated. | - Confirm protein concentration and purity using SDS-PAGE and a protein quantification assay. - Test different lots of BTK protein. - Optimize protein storage conditions (e.g., aliquot and store at -80°C). |
| 2. Inappropriate tracer/ligand concentration: The concentration of the fluorescent tracer or radioligand may be too high or too low. | - Perform a saturation binding experiment to determine the optimal tracer concentration (typically at or below its Kd).[6] - Titrate the tracer to find a concentration that gives a robust signal without being in vast excess of the protein. | |
| 3. Assay conditions not at equilibrium: Insufficient incubation time for the binding reaction. | - Determine the time required to reach equilibrium by measuring binding at multiple time points. - For reversible inhibitors like BMS-986142, ensure the incubation is long enough for the on and off rates to balance. | |
| High Background Signal | 1. High non-specific binding: The tracer or BMS-986142 is binding to the plate or other components in the assay. | - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. - Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the buffer. - Use low-binding microplates. |
| 2. Autofluorescence of test compounds: The compounds being tested are inherently fluorescent. | - Screen for compound autofluorescence before running the assay. - If using an FP assay, consider using a far-red tracer to minimize interference from blue- or green-fluorescing compounds.[5] | |
| 3. Contaminated buffer or reagents: The buffer or other assay components may be contaminated with fluorescent impurities. | - Prepare fresh buffers using high-purity water and reagents. - Filter-sterilize buffers to remove any particulate matter. | |
| Poor Z'-factor (<0.5) | 1. High variability between replicates: Inconsistent pipetting, temperature fluctuations, or edge effects on the plate. | - Use calibrated pipettes and practice good pipetting technique. - Ensure uniform temperature across the assay plate during incubation. - Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
| 2. Assay signal is not stable: The signal is drifting over the course of the plate read. | - Allow the plate to equilibrate to the reader temperature before measuring. - Read the plate promptly after the incubation period. | |
| Irreproducible IC50/Ki values | 1. Inaccurate determination of Kd of the tracer: An incorrect Kd value for the fluorescent tracer will lead to inaccurate Ki calculations. | - Carefully perform saturation binding experiments to accurately determine the Kd of the tracer for BTK. |
| 2. Compound precipitation: High concentrations of BMS-986142 or other test compounds may precipitate out of solution. | - Check the solubility of the compounds in the assay buffer. - Add a small percentage of DMSO (typically <1%) to the final assay volume to aid solubility. |
Visualizing Key Processes
BTK Signaling Pathway and Inhibition by BMS-986142
Caption: BTK signaling cascade and the inhibitory point of BMS-986142.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
Experimental Protocols
Competitive Fluorescence Polarization (FP) Binding Assay for BMS-986142
Objective: To determine the inhibitor constant (Ki) of BMS-986142 for BTK using a competitive FP binding assay.
Materials:
-
Recombinant Human BTK Protein
-
Fluorescently Labeled Tracer (e.g., a known fluorescent BTK inhibitor)
-
BMS-986142
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of BTK protein in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration in the assay should be at or below its Kd for BTK.
-
Prepare a serial dilution of BMS-986142 in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add 5 µL of the BMS-986142 serial dilution or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the BTK protein solution to all wells. The final assay volume is 20 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature, protected from light, for the predetermined equilibrium time (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the logarithm of the BMS-986142 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.
-
| Parameter | Example Value | Notes |
| BTK Concentration | 2 nM | Should be optimized based on the Kd of the tracer and the desired signal window. |
| Tracer Concentration | 1 nM | Ideally at or below the Kd of the tracer for BTK. |
| BMS-986142 Conc. Range | 0.01 nM to 1 µM | A 10-point, 3-fold serial dilution is recommended. |
| Incubation Time | 60 minutes | Should be determined experimentally to ensure equilibrium is reached. |
| Incubation Temp. | Room Temperature | Maintain a consistent temperature. |
| Final DMSO Conc. | <1% | To ensure compound solubility without affecting protein activity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies for reducing the toxicity of MAT2A inhibitors in vivo
Welcome to the technical support center for researchers utilizing Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate in vivo toxicity, ensuring the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with MAT2A inhibitors?
A1: Based on clinical and preclinical studies, the most frequently reported toxicities associated with MAT2A inhibitors include:
-
Hematologic Toxicities: Reversible thrombocytopenia (low platelet count) and anemia are common.[1]
-
Hepatotoxicity: Increases in liver function tests (LFTs) have been observed. This may be linked to off-target inhibition of MAT1A, an isoform predominantly expressed in the liver.[1]
-
General Toxicities: Fatigue, nausea, and vomiting are among the most frequent treatment-related adverse events.[1][2]
-
Dermatologic Toxicities: Sporadic maculopapular erythematous rashes have been reported, which typically resolve after stopping treatment.[1]
-
Neuropathy: In one case, a demyelinating sensorimotor neuropathy was associated with a MAT2A inhibitor.[3]
Q2: What is the underlying mechanism of on-target toxicity for MAT2A inhibitors?
A2: MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for countless cellular methylation reactions essential for normal cell function.[4] While cancer cells, particularly those with an MTAP gene deletion, are hypersensitive to SAM reduction, normal proliferating tissues also rely on MAT2A.[5][6] Therefore, on-target inhibition of MAT2A in healthy tissues (e.g., bone marrow, gastrointestinal tract) can disrupt normal cellular processes, leading to toxicities like myelosuppression. The goal of therapeutic strategies is to find a therapeutic window that maximizes anti-tumor activity while minimizing toxicity to normal tissues.
Troubleshooting In Vivo Toxicity
Issue 1: Investigator observes significant body weight loss and signs of distress in animal models.
This is a common general toxicity signal. The following strategies can be employed to mitigate this and improve the therapeutic index.
Combining the MAT2A inhibitor with another agent can create synergistic anti-tumor effects, potentially allowing for a dose reduction of the MAT2A inhibitor to a better-tolerated level.[7]
-
Rationale:
-
Maximizing Pathway Inhibition: Combining a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor can lead to a more profound and selective inhibition of the PRMT5 pathway in MTAP-deleted tumors.[8]
-
Creating Synthetic Lethality: MAT2A inhibition can create new vulnerabilities in cancer cells, making them susceptible to other agents like taxanes (antimitotics) or therapies targeting DNA repair.[2][5][9]
-
Expanding to New Genotypes: Combining a MAT2A inhibitor with an MTAP inhibitor can mimic the synthetic lethal phenotype in MTAP wild-type tumors, avoiding the toxicities associated with direct PRMT5 inhibition in normal tissues.[10][11]
-
-
Examples of Synergistic Combinations:
-
Rationale: Continuous, daily dosing may not be necessary to achieve anti-tumor efficacy and could lead to cumulative toxicity. Intermittent dosing (e.g., 5 days on, 2 days off) can provide a "drug holiday" for normal tissues to recover while maintaining sufficient therapeutic pressure on the tumor.
-
Experimental Workflow for Dose Schedule Optimization:
Caption: Workflow for optimizing the in vivo dosing schedule of a MAT2A inhibitor.
Issue 2: Elevated liver enzymes (ALT/AST) are detected in blood samples.
This suggests potential hepatotoxicity.
-
Rationale: The liver primarily expresses the MAT1A isoform, while most other tissues express MAT2A.[1][6] Some first-generation MAT2A inhibitors may have off-target activity against MAT1A, leading to liver injury.[1] Using a more selective inhibitor can circumvent this.
-
Comparative Data on MAT2A Inhibitors: The development of second-generation inhibitors aims to improve selectivity and reduce off-target effects. For example, the decision was made to pause the development of AG-270/S095033 due in part to toxicities, leading to the investigation of next-generation compounds.[1] Novel inhibitors like SCR-7952 are reported to have a better safety profile, showing little influence on metabolic enzymes and not increasing plasma bilirubin levels in preclinical models.[10]
| Parameter | AG-270 (First-Generation)[1] | Next-Generation Inhibitors (e.g., SCR-7952)[10] |
| Primary Toxicity Signal | Reversible hepatotoxicity, thrombocytopenia | Improved safety profile reported in preclinical models |
| Potential Cause | Possible off-target inhibition of MAT1A | Higher selectivity for MAT2A over MAT1A |
| Development Status | Clinical development paused | Under investigation |
Key Experimental Protocols and Assays
While full step-by-step protocols are publication-specific, this section outlines the key assays used to evaluate the efficacy and toxicity of MAT2A inhibitors.
Assessment of Target Engagement and Pharmacodynamics (PD)
-
Objective: To confirm the inhibitor is hitting its target (MAT2A) and affecting the downstream pathway.
-
Methodology:
-
Sample Collection: Collect plasma and tumor biopsies from treated and vehicle control animals at specified time points.[1]
-
SAM/Methionine Measurement: Analyze plasma S-adenosylmethionine (SAM) and methionine levels using LC-MS/MS. A decrease in SAM and an increase in methionine are proximal indicators of MAT2A inhibition.[1]
-
SDMA Immunohistochemistry (IHC): Symmetrically di-methylated arginine (SDMA) is a downstream marker of PRMT5 activity. Analyze tumor tissue sections by IHC using an anti-SDMA antibody. A reduction in SDMA staining indicates inhibition of the MAT2A-SAM-PRMT5 axis.[1]
-
| Biomarker | Sample Type | Expected Change with Inhibition | Purpose |
| SAM | Plasma | ↓ | Proximal Target Engagement[1] |
| Methionine | Plasma | ↑ | Proximal Target Engagement[1] |
| SDMA | Tumor Tissue | ↓ | Distal Pathway Inhibition[1] |
In Vivo Efficacy and Tolerability Studies
-
Objective: To determine the anti-tumor effect and overall tolerability of the MAT2A inhibitor.
-
Methodology:
-
Model: Use immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with an MTAP deletion (e.g., HCT116 MTAP -/-).[12]
-
Dosing: Administer the MAT2A inhibitor orally (p.o.) once daily (q.d.) at various dose levels (e.g., 10, 30, 100 mg/kg).[12]
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate Tumor Growth Inhibition (TGI).
-
Tolerability Measurement: Monitor animal body weight 2-3 times per week. A significant drop in body weight (e.g., >15-20%) is a key sign of toxicity.[12] At the end of the study, perform complete blood counts (CBC) and collect major organs for histological analysis.
-
Hematologic Toxicity Assessment
-
Objective: To specifically quantify the impact on blood cell lineages.
-
Methodology:
-
Blood Collection: Collect blood (e.g., via retro-orbital sinus or tail vein) from animals at baseline and after treatment.
-
Complete Blood Count (CBC): Use an automated hematology analyzer to measure key parameters, including platelet count, red blood cell count, and white blood cell count.
-
(Optional) Colony-Forming Unit (CFU) Assay: To assess the impact on hematopoietic stem and progenitor cells, bone marrow can be harvested and cultured in methylcellulose-based media to quantify the formation of different hematopoietic colonies.
-
Signaling Pathway Overview
Understanding the core pathway is crucial for interpreting experimental results. MAT2A inhibitors are synthetically lethal with MTAP deletion.
Caption: Mechanism of action of MAT2A inhibitors in MTAP-deleted cancers.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Refinement of analytical methods for quantifying (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (hereinafter referred to as "the analyte") in plasma. The methodologies and troubleshooting steps outlined below are based on established principles for the quantification of small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying the analyte in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological matrices like plasma.[1][2] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
Q2: Which sample preparation technique is most suitable for this analyte?
A2: The choice of sample preparation is critical for removing interferences and improving the robustness of the assay.[3] Common and effective techniques for small molecules in plasma include:
-
Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and allows for sample concentration, but is more time-consuming and costly to develop.[4]
The optimal technique should be selected based on the required sensitivity, throughput, and the specific challenges encountered with the plasma matrix.
Q3: How can I minimize matrix effects?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[5][6] Strategies to minimize them include:
-
Optimizing Sample Preparation: Employing a more rigorous cleanup method like SPE can significantly reduce matrix components.[4]
-
Chromatographic Separation: Modifying the LC method to separate the analyte from co-eluting matrix components.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing accurate correction.[5]
Q4: What are the key validation parameters for this bioanalytical method?
A4: A bioanalytical method must be validated to ensure its reliability.[7] Key validation parameters, as guided by regulatory agencies like the FDA and EMA, include:
-
Accuracy and Precision
-
Selectivity and Specificity
-
Calibration Curve Linearity
-
Sensitivity (Lower Limit of Quantification, LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and stock solution)[3][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different chemistry. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method (e.g., change the extraction solvent in LLE, or the sorbent and elution solvent in SPE). |
| Analyte Instability | Investigate analyte stability under different storage and processing conditions.[8] Consider adding stabilizers if necessary. |
| Suboptimal pH | Adjust the pH of the sample and extraction solvents to ensure the analyte is in its most extractable form. |
| Protein Binding | Use a protein disruption step before extraction, such as adding an acid or organic solvent.[5] |
Issue 3: High Signal Variability or Poor Precision
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps. Automation can improve reproducibility. |
| Matrix Effects | Implement strategies to minimize matrix effects as described in the FAQs.[9] |
| LC System Issues | Check for leaks, ensure proper pump performance, and clean the autosampler injection port. |
| Mass Spectrometer Instability | Calibrate and tune the mass spectrometer according to the manufacturer's recommendations. |
Issue 4: No or Low Signal in Mass Spectrometer
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Optimize the precursor and product ion masses for the analyte and internal standard by infusing a standard solution. |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, cone). |
| Suboptimal Ionization Parameters | Optimize ion source parameters such as spray voltage, gas flows, and temperature. |
| Analyte Degradation in the Ion Source | Adjust source conditions to be milder (e.g., lower temperature). |
Experimental Protocols
Hypothetical LC-MS/MS Method for Analyte Quantification
This protocol is a representative example and should be optimized for specific laboratory conditions and instrumentation.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 5).
-
Loading: Pretreat 100 µL of plasma sample by adding 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: [M+H]+ → fragment 1, [M+H]+ → fragment 2 (hypothetical) Internal Standard: [M+H]+ → fragment (hypothetical) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Representative SPE Recovery and Matrix Effect Data
| Analyte Concentration | Extraction Recovery (%) | Matrix Factor | RSD (%) |
| Low QC (e.g., 1 ng/mL) | 88.5 | 0.98 | 4.2 |
| Mid QC (e.g., 100 ng/mL) | 91.2 | 1.01 | 3.5 |
| High QC (e.g., 800 ng/mL) | 90.5 | 0.99 | 3.8 |
Table 2: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 6.5 | 7.8 |
| Low | 1.5 | 1.55 | 103.3 | 5.1 | 6.2 |
| Mid | 150 | 147.5 | 98.3 | 3.8 | 4.5 |
| High | 750 | 761.2 | 101.5 | 3.1 | 4.1 |
Visualizations
Caption: Experimental workflow from plasma sample preparation to LC-MS/MS analysis.
Caption: A logical troubleshooting workflow for addressing inconsistent analytical results.
References
- 1. rsc.org [rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. simbecorion.com [simbecorion.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Small Molecule Inhibitors for MAT2A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with small molecule inhibitors targeting Methionine Adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting MAT2A in cancer therapy?
A1: MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all human cancers, there is an accumulation of methylthioadenosine (MTA).[3][4] MTA is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3] This inhibition makes cancer cells with MTAP deletion highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity.[3] Therefore, inhibiting MAT2A in MTAP-deleted cancers leads to a synthetic lethal effect, selectively killing cancer cells while sparing normal cells.[3][5]
Q2: What are the main challenges in developing selective MAT2A inhibitors?
A2: A key challenge is achieving high selectivity for MAT2A over other methyltransferases and avoiding off-target effects.[2] For instance, some inhibitors may also affect MAT1A, the primary isoform in the liver, which can lead to hepatic toxicity.[6] Another challenge is overcoming cellular adaptation mechanisms, such as the upregulation of MAT2A expression upon inhibitor treatment, which can blunt the antiproliferative effects of the compounds.[7][8]
Q3: What is the mechanism of action of current allosteric MAT2A inhibitors?
A3: Most current MAT2A inhibitors, such as PF-9366 and AG-270, are allosteric inhibitors.[1][7] They bind to a site on the MAT2A enzyme that is distinct from the active site.[1] This binding event alters the conformation of the active site, which can prevent the release of the product, SAM, thereby inhibiting the enzyme's activity.[7][9]
Troubleshooting Guides
Problem 1: My MAT2A inhibitor shows lower than expected potency in cellular assays compared to biochemical assays.
-
Possible Cause 1: Cellular Adaptation: Cancer cells can upregulate the expression of MAT2A in response to inhibitor treatment, which can diminish the inhibitor's effectiveness.[7][8]
-
Troubleshooting Tip: Perform a time-course experiment to measure MAT2A protein levels by western blot after inhibitor treatment. If upregulation is observed, consider using a more potent inhibitor that can overcome this feedback loop or explore combination therapies.[8]
-
-
Possible Cause 2: Poor Cell Permeability: The inhibitor may not be effectively crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Tip: Evaluate the physicochemical properties of your compound, such as lipophilicity and molecular weight. Consider using cell lines with known differences in drug transporter expression to assess permeability.
-
-
Possible Cause 3: Compound Instability or Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.
-
Troubleshooting Tip: Assess the stability of your compound in your specific cell culture media over the time course of your experiment using techniques like HPLC.
-
Problem 2: I am observing significant off-target effects with my MAT2A inhibitor.
-
Possible Cause 1: Lack of Selectivity: The inhibitor may be binding to other kinases or enzymes with similar binding pockets.
-
Possible Cause 2: Non-specific Toxicity: At higher concentrations, the compound may be causing general cellular toxicity unrelated to MAT2A inhibition.
-
Troubleshooting Tip: Determine the cytotoxicity of your compound in a MAT2A-independent cell line to distinguish between on-target and off-target toxicity.
-
Problem 3: I am having difficulty demonstrating synthetic lethality in MTAP-deleted cells.
-
Possible Cause 1: Incorrect Cell Line Model: The MTAP status of your cell line may be incorrect, or the cell line may have other genetic alterations that bypass the dependency on MAT2A.
-
Troubleshooting Tip: Verify the MTAP deletion status of your cell lines using genomic DNA PCR or western blotting for MTAP protein. Use both MTAP-deleted and wild-type isogenic cell lines for comparison.[7]
-
-
Possible Cause 2: Insufficient Target Engagement: The concentration of the inhibitor may not be high enough to sufficiently reduce intracellular SAM levels and inhibit PRMT5 activity.
Quantitative Data Summary
Table 1: Comparison of Biochemical and Cellular Potency of Selected MAT2A Inhibitors
| Inhibitor | MAT2A Enzyme IC50 (nM) | Cellular SAM Levels IC50 (nM) | Anti-proliferation IC50 (nM) (HCT116 MTAP-/-) | Anti-proliferation IC50 (nM) (HCT116 WT) | Reference |
| SCR-7952 | 18.7 | 1.9 | 34.4 | 487.7 | [3] |
| PF-9366 | 420 | 1200 | - | - | [3][8] |
| AG-270 | 68.3 | 5.8 | 300.4 | 1223.3 | [3] |
| Compound 28 | 26 | - | 75 | >10000 | [3] |
| IDE397 | ~10 | 7 | 15 | >20000 | [3] |
Experimental Protocols
Biochemical Assay for MAT2A Inhibitor IC50 Determination
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against the MAT2A enzyme.
Materials:
-
Recombinant human MAT2A protein
-
L-methionine
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., a fluorescent probe that detects ADP or SAH)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MAT2A enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Measuring Intracellular SAM Levels
This protocol outlines a method to measure the levels of S-adenosylmethionine (SAM) in cells treated with a MAT2A inhibitor.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
PBS (Phosphate-buffered saline)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites by adding ice-cold 80% methanol.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples to pellet the protein debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Calculate the percent reduction in SAM levels for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Proliferation (Anti-proliferation) Assay
This protocol describes how to assess the effect of a MAT2A inhibitor on the proliferation of cancer cells.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well or 384-well clear-bottom white plates
Procedure:
-
Seed cells at a low density in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell doublings.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the luminescence or fluorescence signal on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: The MAT2A signaling pathway, illustrating the synthesis of SAM and its role in methylation.
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. probiologists.com [probiologists.com]
- 4. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A inhibitors(Suzhou Youli Biomedical) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Misconception in Drug Classification: BMS-986142 is a BTK Inhibitor, Not a MAT2A Inhibitor
A crucial point of clarification for researchers and drug development professionals is the correct classification of BMS-986142. Contrary to the initial query, BMS-986142 is not a Methionine Adenosyltransferase 2A (MAT2A) inhibitor. Instead, it is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a key component of the B-cell receptor signaling pathway and is involved in B-cell proliferation and survival. Consequently, BTK inhibitors like BMS-986142 are investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and primary Sjögren's syndrome[2]. Further clinical investigation of BMS-986142 for rheumatoid arthritis was deemed not warranted due to a lack of clinical benefit in a phase 2 study[3].
This guide will therefore focus on comparing the efficacy of prominent MAT2A inhibitors, a distinct class of therapeutic agents with a different mechanism of action.
The Landscape of MAT2A Inhibitors: A Targeted Approach for MTAP-Deleted Cancers
MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells[4]. In cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers, tumor cells become highly dependent on MAT2A for survival[5][6]. This creates a synthetic lethal relationship, where inhibiting MAT2A in MTAP-deleted cancer cells leads to cell death, while normal cells with intact MTAP are largely unaffected. This targeted approach has led to the development of several MAT2A inhibitors.
Efficacy Comparison of MAT2A Inhibitors
Here, we compare the efficacy of two notable MAT2A inhibitors, IDE397 and AG-270, based on available preclinical and clinical data.
| Inhibitor | IC50 | Mechanism of Action | Key Efficacy Data |
| IDE397 | Not explicitly stated in the provided results. | Potent and selective allosteric MAT2A inhibitor[7][8]. | - Clinical Activity : Demonstrated antitumor activity and safety in patients with MTAP-deleted urothelial and non-small cell lung cancer (NSCLC)[7]. In a phase 1 trial, 33% of evaluable patients achieved a confirmed overall response at the recommended phase 2 dose[7]. A Phase 2 monotherapy expansion showed a 39% overall response rate and a 94% disease control rate in MTAP-deletion urothelial and NSCLC patients[9].- Preclinical : Shows anti-tumor activity in MTAP-deleted patient-derived xenograft (PDX) models[10]. Selectively elevates the MTA/SAM ratio in MTAP-/- cell lines[8]. |
| AG-270 | 14 nM[11] | Highly potent, selective, orally bioavailable MAT2A inhibitor[11]. | - Preclinical : No specific in vivo efficacy data is available in the provided search results. The IC50 value suggests high potency in enzymatic assays. |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of MAT2A inhibitors, a biochemical assay is typically employed.
-
Reagents : Recombinant human MAT2A enzyme, ATP, L-methionine, and a detection reagent to quantify SAM production.
-
Procedure :
-
The MAT2A enzyme is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of substrates (ATP and L-methionine).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of SAM produced is quantified using a suitable method, such as a luminescence-based assay.
-
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Proliferation Assays
These assays assess the effect of MAT2A inhibitors on the growth and survival of cancer cells.
-
Cell Lines : A panel of cancer cell lines with and without MTAP deletion is used.
-
Procedure :
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis : The half-maximal effective concentration (EC50) is determined from the dose-response curves.
In Vivo Tumor Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
-
Animal Model : Immunocompromised mice are implanted with human cancer cells (either cell lines or patient-derived tumors) that have MTAP deletions.
-
Procedure :
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The MAT2A inhibitor is administered orally or via another appropriate route at various doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancer
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-986142 / BMS [delta.larvol.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. onclive.com [onclive.com]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. AG-270 (AG270) | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide versus AG-270: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be exploited by potent and selective MAT2A inhibitors. This guide provides a comparative analysis of two prominent clinical-stage MAT2A inhibitors: AG-270 and IDE397. While the originally requested compound, (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide, could not be profiled due to a lack of publicly available information, IDE397 has been selected as a relevant and well-documented comparator to AG-270. This analysis synthesizes preclinical and clinical data to offer a comprehensive overview of their respective mechanisms, efficacy, and safety profiles.
Introduction to MAT2A Inhibition in MTAP-Deleted Cancers
The enzyme MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of proteins and nucleic acids. In healthy cells, the MTAP enzyme plays a key role in the methionine salvage pathway. However, in cancers with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates to high levels. This accumulation of MTA competitively inhibits the activity of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme for cell proliferation and survival. Consequently, these cancer cells become exquisitely dependent on MAT2A to produce sufficient levels of SAM to sustain PRMT5 activity and other essential methylation events. Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 function and ultimately triggering selective cancer cell death, a classic example of synthetic lethality.[1][2][3][4]
Comparative Data Presentation
The following tables summarize the key preclinical and clinical data for AG-270 and IDE397, providing a direct comparison of their performance characteristics.
Table 1: Preclinical Performance
| Parameter | AG-270 | IDE397 |
| Mechanism of Action | Allosteric, reversible, noncompetitive MAT2A inhibitor.[5][6] | Allosteric MAT2A inhibitor.[7] |
| Biochemical IC50 | Not explicitly stated in provided results. | Not explicitly stated in provided results. |
| Cellular Potency (MTAP-deleted cells) | Demonstrates potent antiproliferative activity in MTAP-deleted cancer cell lines.[1][3][4][6] | Exhibits selective anti-tumor activity in MTAP-deleted cell lines.[7] |
| In Vivo Efficacy (Xenograft Models) | Showed dose-dependent tumor growth inhibition in MTAP-null xenograft models.[1][3] Combination with taxanes and gemcitabine yielded additive-to-synergistic anti-tumor activity, with some combinations leading to complete tumor regressions in patient-derived xenograft (PDX) models.[8] | Demonstrated tumor growth inhibition and regressions in MTAP-deleted cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models across various cancer types. |
Table 2: Clinical Trial Performance (Monotherapy)
| Parameter | AG-270 (Phase 1) | IDE397 (Phase 1/2) |
| Trial Identifier | NCT03435250[1] | NCT04794699[9] |
| Patient Population | Advanced solid tumors or lymphoma with homozygous MTAP deletion.[1][2] | Advanced or metastatic solid tumors with MTAP deletion.[10][11] |
| Maximum Tolerated Dose (MTD) | 200 mg once daily.[12] | Recommended Phase 2 Dose (RP2D) is 30 mg once daily.[9] |
| Pharmacodynamics | Maximal reduction in plasma SAM of 54-70%. Decreased levels of symmetric dimethylated arginine (SDMA) in tumor biopsies.[12] | Achieved target plasma SAM reduction associated with preclinical tumor regressions.[10] |
| Overall Response Rate (ORR) | One confirmed partial response in a patient with neuroendocrine carcinoma.[12] | 33% in evaluable patients (n=27) at the RP2D, including 1 complete response and 8 partial responses.[9] |
| Disease Control Rate (DCR) | Not explicitly stated. | 93%[9] |
| Common Treatment-Related Adverse Events (Grade ≥3) | Reversible increases in bilirubin, decreased platelet count (thrombocytopenia).[2][12] | No drug-related serious adverse events reported at the expansion dose. Low single-digit percentage of Grade 3 or higher drug-related AEs.[10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating MAT2A inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays central to the evaluation of MAT2A inhibitors.
MAT2A Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of MAT2A.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant MAT2A.
-
Principle: The assay measures the production of pyrophosphate, a byproduct of the MAT2A-catalyzed reaction between methionine and ATP to form SAM. The amount of pyrophosphate is quantified using a colorimetric detection reagent.[13]
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., AG-270 or IDE397) in DMSO.
-
Add a fixed concentration of recombinant human MAT2A enzyme to the wells of a 384-well plate containing the diluted compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates, L-methionine and ATP, at fixed concentrations (e.g., 100 µM each).[14]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.
-
Stop the reaction and add a phosphate-detecting reagent (e.g., PiColorLock™).
-
After a final incubation period, measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation/Viability Assay (Cell-Based)
This assay assesses the effect of a compound on the growth and viability of cancer cells, particularly comparing its effect on MTAP-deleted versus MTAP wild-type cells.
-
Objective: To determine the IC50 of a test compound in various cancer cell lines and to assess its selectivity for MTAP-deleted cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NADPH-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]
-
Procedure:
-
Seed cancer cells (e.g., HCT116 MTAP+/+ and HCT116 MTAP-/-) into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[15]
-
Treat the cells with a serial dilution of the test compound and incubate for a prolonged period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
-
In Vivo Xenograft Model Efficacy Study
This experiment evaluates the anti-tumor activity of a compound in a living organism.
-
Objective: To determine the in vivo efficacy and tolerability of a test compound in immunodeficient mice bearing human tumor xenografts.
-
Principle: Patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models are created by implanting human tumor tissue or cells into immunodeficient mice. These models allow for the evaluation of a drug's anti-tumor activity in a more complex biological system.[16][17]
-
Procedure:
-
Implant MTAP-deleted human cancer cells (e.g., HCT116 MTAP-/-) subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, test compound at various doses).
-
Administer the test compound daily via a clinically relevant route (e.g., oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Optional: Collect tumor and plasma samples at the end of the study for pharmacodynamic biomarker analysis (e.g., SAM and SDMA levels).
-
Conclusion
Both AG-270 and IDE397 are potent, orally bioavailable MAT2A inhibitors that have demonstrated selective anti-tumor activity in preclinical models of MTAP-deleted cancers. AG-270, the first-in-class inhibitor to enter clinical trials, established proof-of-concept for MAT2A inhibition, showing target engagement and modest clinical activity as a monotherapy.[1] IDE397 has subsequently shown encouraging clinical activity in its Phase 1/2 trial, with a notable overall response rate in patients with MTAP-deleted non-small cell lung cancer and urothelial cancer.[9][10] The favorable safety profile of IDE397 at its recommended Phase 2 dose may provide a wider therapeutic window.[10] The ongoing clinical development of both agents, including their evaluation in combination with other anti-cancer therapies, will be critical in defining their ultimate roles in the treatment of MTAP-deleted malignancies.[18][11] This comparative guide underscores the significant progress in targeting this specific metabolic vulnerability in cancer and provides a framework for evaluating the evolving landscape of MAT2A inhibitors.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Officials Share Update on Phase 2 Trial of IDE397 for MTAP-Deletion NSCLC, UC [lungcancerstoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors | Nasdaq [nasdaq.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Independent Verification of the Mechanism of Action of BMS-986142: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of various immune cells.[1][2] BTK is a validated therapeutic target for B-cell malignancies and has been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis (RA).[3][4][5][6][7] This guide provides an objective comparison of BMS-986142's mechanism of action with other BTK inhibitors, supported by available preclinical data. It is important to note that a significant portion of the detailed research on BMS-986142 has been conducted by or in collaboration with its developer, Bristol Myers Squibb. Independent, third-party validation of its specific mechanism of action is limited in the publicly available scientific literature. Furthermore, the clinical development of BMS-986142 for rheumatoid arthritis was discontinued due to a lack of clinical benefit observed in a Phase 2 trial.
Mechanism of Action of BMS-986142
BMS-986142 functions as a reversible inhibitor of BTK. Unlike covalent BTK inhibitors that form a permanent bond with the enzyme, reversible inhibitors like BMS-986142 bind to the active site of BTK through non-covalent interactions. This allows for a more transient inhibition of the enzyme's activity.
The primary mechanism of action of BMS-986142 involves the inhibition of the B-cell receptor (BCR) signaling pathway.[2] BTK is a key component of this pathway, and its activation upon BCR engagement by an antigen leads to a cascade of downstream signaling events that are critical for B-cell proliferation, differentiation, and survival.[3][6] By inhibiting BTK, BMS-986142 effectively blocks these processes.
Beyond the BCR pathway, BTK is also involved in signaling through other receptors, including Fc receptors on myeloid cells and the RANK receptor on osteoclast precursors.[5][8] Preclinical studies have shown that BMS-986142 can inhibit these pathways as well, suggesting a broader immunomodulatory effect.[2][9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for BMS-986142 and provide a comparison with other notable BTK inhibitors. It is important to exercise caution when comparing data across different studies, as experimental conditions may vary.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Target | IC50 (nM) | Inhibition Type | Source |
| BMS-986142 | BTK | 0.5 | Reversible | [1][2] |
| Ibrutinib | BTK | 0.5 | Covalent | |
| Acalabrutinib | BTK | 3 | Covalent | |
| Zanubrutinib | BTK | <1 | Covalent | |
| Fenebrutinib | BTK | 2.2 | Reversible | |
| Rilzabrutinib | BTK | 4.6 | Reversible |
Table 2: Kinase Selectivity Profile of BMS-986142
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 0.5 | 1 |
| Tec | 10 | 20 |
| ITK | 15 | 30 |
| BLK | 23 | 46 |
| TXK | 28 | 56 |
| BMX | 32 | 64 |
| LCK | 71 | 142 |
| SRC | 1100 | 2200 |
| Source:[1] |
Table 3: Preclinical Efficacy of BMS-986142 in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Reduction in Clinical Score (%) |
| Vehicle | - | - |
| BMS-986142 | 4 | 26 |
| BMS-986142 | 10 | 43 |
| BMS-986142 | 30 | 79 |
| Methotrexate (MTX) | - | 19 |
| BMS-986142 + MTX | 4 + MTX | 54 |
| Source:[1] |
Experimental Protocols
BTK Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
-
Reagents and Materials: Recombinant human BTK enzyme, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr)4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a reaction mixture containing the BTK enzyme, kinase buffer, and the test compound (e.g., BMS-986142) at various concentrations. b. Initiate the kinase reaction by adding ATP and the peptide substrate. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. d. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. e. Plot the percentage of BTK inhibition against the compound concentration to determine the IC50 value.
B-Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of a BTK inhibitor on the proliferation of B-cells following BCR stimulation.
-
Reagents and Materials: Isolated primary B-cells or a B-cell line (e.g., Ramos cells), cell culture medium, a BCR stimulus (e.g., anti-IgM antibody), a proliferation marker (e.g., BrdU or CFSE), and a detection instrument (e.g., plate reader or flow cytometer).
-
Procedure: a. Culture the B-cells in the presence of varying concentrations of the BTK inhibitor. b. Stimulate the cells with the BCR agonist. c. Add the proliferation marker and incubate for a defined period (e.g., 48-72 hours). d. Measure the incorporation of the proliferation marker to quantify cell proliferation. e. Calculate the percentage of inhibition of proliferation at different inhibitor concentrations to determine the IC50.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.
Experimental Workflow Diagram
Caption: Generalized workflow for a biochemical BTK kinase inhibition assay.
Comparison with Alternative BTK Inhibitors
The landscape of BTK inhibitors includes both covalent and other reversible inhibitors.
-
Covalent Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib): These inhibitors form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. While highly effective, this can sometimes lead to off-target effects and the development of resistance through mutations at the binding site. In contrast, BMS-986142's reversible binding may offer a different safety and resistance profile, although this has not been conclusively demonstrated in a clinical setting for autoimmune diseases.
-
Other Reversible Inhibitors (e.g., Fenebrutinib, Rilzabrutinib): These inhibitors share a similar mechanism of non-covalent binding with BMS-986142. The key differentiators among reversible inhibitors lie in their specific binding kinetics (on- and off-rates), selectivity profiles, and pharmacokinetic properties. Direct, head-to-head preclinical or clinical studies comparing BMS-986142 with these other reversible inhibitors are not widely available, making a definitive performance comparison challenging.
Conclusion
BMS-986142 is a potent and selective reversible inhibitor of BTK with demonstrated preclinical activity in models of rheumatoid arthritis. Its mechanism of action centers on the inhibition of BTK-dependent signaling pathways in immune cells. However, the lack of independent verification of its mechanism of action and its discontinuation in clinical development for RA for want of efficacy are critical considerations. Researchers and drug developers should interpret the available data in this context and consider the broader landscape of both covalent and other reversible BTK inhibitors when evaluating therapeutic strategies targeting this pathway. Further independent research would be necessary to fully elucidate the comparative efficacy and safety profile of BMS-986142.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the Methionine Cycle
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inhibitors of MAT2A, GNMT, and AHCY
The methionine cycle is a critical metabolic pathway essential for cellular function, providing the universal methyl donor S-adenosylmethionine (SAM) for the methylation of DNA, RNA, proteins, and lipids. Dysregulation of this cycle is implicated in various diseases, most notably cancer, making its core enzymes attractive targets for therapeutic intervention. This guide offers a head-to-head comparison of small molecule inhibitors targeting three key enzymes in this pathway: Methionine Adenosyltransferase 2A (MAT2A), Glycine N-methyltransferase (GNMT), and S-adenosylhomocysteine hydrolase (AHCY). The comparisons are supported by quantitative experimental data to aid researchers in selecting the appropriate tools for their studies.
Key Enzymes of the Methionine Cycle
The methionine cycle begins with the conversion of methionine and ATP to SAM, a reaction catalyzed by MAT. SAM then donates its methyl group in various transmethylation reactions, yielding S-adenosylhomocysteine (SAH). SAH is a potent feedback inhibitor of methyltransferases and is hydrolyzed by AHCY into adenosine and homocysteine. Homocysteine can then be remethyled to regenerate methionine, thus completing the cycle. GNMT plays a crucial role in regulating SAM levels by catalyzing the methylation of glycine to sarcosine, consuming excess SAM when levels are high.
Below is a diagram illustrating the core components of the methionine cycle.
Comparison of MAT2A Inhibitors
MAT2A is the primary enzyme responsible for SAM synthesis in most tissues and is a validated target in cancers with MTAP gene deletion.[1] Inhibition of MAT2A leads to a reduction in cellular SAM levels, which selectively impairs the proliferation of these cancer cells.[2] Several potent and selective allosteric inhibitors of MAT2A have been developed.
| Inhibitor | Target | Type | Enzymatic IC50 | Cellular SAM IC50 | Reference(s) |
| SCR-7952 | MAT2A | Allosteric, Non-competitive | 18.7 nM | ~34 nM (HCT116 MTAP-/-) | [3] |
| AG-270 | MAT2A | Allosteric, Non-competitive | 68.3 nM | 150 nM (HCT116) | [2][3] |
| PF-9366 | MAT2A | Allosteric | 420 nM | 225 nM (Huh-7) | [1][4] |
| AGI-24512 | MAT2A | - | 8 nM | - | [5] |
Summary:
-
SCR-7952 emerges as a highly potent inhibitor both at the enzymatic and cellular level, showing a 3.7-fold higher potency than AG-270 in biochemical assays.[3]
-
AG-270 is a well-characterized, first-in-class oral inhibitor that has advanced to clinical trials and demonstrates selective anti-proliferative activity in MTAP-null cancer cells.[2]
-
PF-9366 was the first commercially available MAT2A inhibitor but is less potent compared to newer compounds like SCR-7952 and AG-270.[1][4]
-
AGI-24512 shows very high potency in enzymatic assays.[5]
Comparison of AHCY Inhibitors
AHCY is crucial for cellular methylation reactions as it removes the inhibitory product SAH. Its inhibition leads to SAH accumulation, which broadly suppresses the activity of SAM-dependent methyltransferases. AHCY is overexpressed in many tumors, making it a viable anti-cancer target.
| Inhibitor | Target | Type | In Vitro Potency | Reference(s) |
| 3-Deazaneplanocin A (DZNep) | AHCY | Adenosine Analog | Potent inhibitor of SAH hydrolase | [6][7][8] |
| Aristeromycin | AHCY | Adenosine Analog | Potent inhibitor | [6] |
| Neplanocin A | AHCY | Adenosine Analog | Potent inhibitor | [6] |
| Adenosine dialdehyde (ADOX) | AHCY | Adenosine Analog | Widely used experimental inhibitor | - |
Summary:
-
3-Deazaneplanocin A (DZNep) is a well-studied carbocyclic adenosine analog that indirectly inhibits methyltransferases by blocking AHCY, leading to SAH accumulation.[7] It has been shown to induce apoptosis in various cancer cell lines.[6][8]
-
Aristeromycin and Neplanocin A are also potent adenosine analog inhibitors of AHCY with demonstrated antitumor activity.[6]
State of GNMT Inhibitors
Glycine N-methyltransferase (GNMT) is a key regulator of the SAM/SAH ratio. Despite its importance, the development of specific small molecule inhibitors has been challenging. Currently, there are no well-characterized, direct-acting small molecule inhibitors of GNMT available for research. Inhibition is primarily achieved through:
-
Natural Regulators: The enzyme is endogenously inhibited by 5-methyltetrahydrofolate pentaglutamate, linking the methionine cycle to folate metabolism.
-
Indirect Inhibition: Compounds that disrupt liver function or folate metabolism, such as methotrexate, can indirectly affect GNMT activity.
Therefore, a direct head-to-head comparison of synthetic small molecule inhibitors for GNMT is not currently feasible.
Experimental Methodologies
The evaluation of inhibitors targeting the methionine cycle involves a series of biochemical and cell-based assays. The general workflow is depicted below, followed by detailed protocols for key experiments.
Detailed Experimental Protocols
1. MAT2A Enzymatic Activity Assay (Pyrophosphate Detection)
This assay quantifies MAT2A activity by measuring the production of pyrophosphate (PPi), a stoichiometric product of the SAM synthesis reaction.
-
Principle: The PPi generated is used in a coupled enzymatic reaction to produce a detectable signal (colorimetric or fluorometric).
-
Materials:
-
Recombinant human MAT2A enzyme.
-
Substrates: L-methionine, ATP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Test Inhibitors (dissolved in DMSO).
-
Pyrophosphate detection kit (colorimetric or fluorometric).
-
96-well microplate.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a reaction mixture containing L-methionine and ATP in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the test inhibitor solution (or DMSO for control). Add the MAT2A enzyme solution and incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate mixture (methionine and ATP) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the pyrophosphate detection reagents according to the manufacturer's protocol.[9][10][11] This typically involves an enzymatic cascade that results in the production of a chromophore or fluorophore.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. AHCY Enzymatic Inhibition Assay (Fluorometric)
This assay screens for AHCY inhibitors by measuring the amount of homocysteine produced from the hydrolysis of SAH.
-
Principle: The thiol group of the homocysteine product reacts with a probe to generate a fluorescent signal.
-
Materials:
-
Recombinant human AHCY enzyme.
-
Substrate: S-adenosylhomocysteine (SAH).
-
Assay Buffer.
-
Test Inhibitors (dissolved in DMSO).
-
Thiol-detecting probe (fluorometric).
-
96-well black microplate.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, AHCY enzyme, and the test inhibitor (or DMSO control).
-
Pre-incubation: Incubate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the SAH substrate to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Detection: Add the thiol-detecting probe solution to each well. Incubate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 392/482 nm).
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentrations.
-
3. Cellular SAM and SAH Quantification by LC-MS/MS
This method provides a direct measure of an inhibitor's effect on the methionine cycle within a cellular context.
-
Principle: Cells are treated with the inhibitor, and intracellular metabolites are extracted and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Materials:
-
Cultured cells (e.g., HCT116, Huh-7).
-
Test Inhibitors.
-
Extraction Solvent: e.g., 80:20 Methanol:Water, pre-chilled to -80°C.
-
Internal Standards (e.g., ¹³C-labeled SAM and SAH).
-
LC-MS/MS system (e.g., triple quadrupole).
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 6, 24, or 48 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells quickly with ice-cold PBS.
-
Immediately add ice-cold extraction solvent to the plate to quench metabolic activity.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Add internal standards to the samples.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.
-
-
Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., HILIC for polar analytes).
-
Separate SAM and SAH using a gradient elution.
-
Detect and quantify the metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for SAM, SAH, and their labeled internal standards.
-
-
Data Analysis: Construct calibration curves using standards to quantify the absolute amounts of SAM and SAH in the samples. Normalize the metabolite levels to cell number or protein concentration. Calculate the SAM/SAH ratio and determine the cellular IC50 for SAM reduction.[8][12]
-
References
- 1. probiologists.com [probiologists.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, 3-Deazaneplanocin A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
Reproducibility of in vitro experiments with (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is paramount for the confident advancement of therapeutic candidates. This guide provides a comparative analysis of prominent Myeloid cell leukemia 1 (Mcl-1) inhibitors, focusing on their in vitro performance, the experimental protocols used for their evaluation, and the factors influencing the reproducibility of these assays.
The protein Mcl-1, a key regulator of the intrinsic apoptosis pathway, is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention.[1] The development of small molecule inhibitors targeting Mcl-1 has been a significant focus in oncology research. This guide will delve into the in vitro characteristics of three such inhibitors: S63845, AZD5991, and AMG-176, providing a framework for understanding their performance and the nuances of their experimental evaluation.
Comparative Analysis of In Vitro Activity
The in vitro potency of Mcl-1 inhibitors is a critical determinant of their therapeutic potential. This is typically assessed through biochemical assays that measure direct binding to the Mcl-1 protein and cell-based assays that evaluate the inhibitor's ability to induce apoptosis in cancer cell lines dependent on Mcl-1 for survival. The following tables summarize the reported in vitro activities of S63845, AZD5991, and AMG-176.
| Inhibitor | Assay Type | Target | Ki (nM) | IC50 (nM) | Reference |
| S63845 | TR-FRET | Mcl-1/Bim | 0.31 (no HS) | [2] | |
| TR-FRET | Mcl-1/Bim | 2.03 (5% HS) | [2] | ||
| AZD5991 | TR-FRET | Mcl-1 | 0.2 | [3] | |
| AMG-176 | Cell-free | Mcl-1 | <1 | [4] |
Table 1: Biochemical Assay Data for Mcl-1 Inhibitors. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a common assay to measure binding affinity. HS (Human Serum) can impact compound potency.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| S63845 | OPM-2 (Multiple Myeloma) | Cell Viability | 11.5 | [2] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase 3/7 Activation | ~10 | [5] |
| AMG-176 | OPM-2 (Multiple Myeloma) | Cell Viability | 126.15 (5% HS) | [2] |
| AMG-176 | TMD8 (ABC-DLBCL) | Cell Viability | 1450 | [6] |
| AMG-176 | OCI-LY1 (GCB-DLBCL) | Cell Viability | 210 | [6] |
Table 2: Cell-Based Assay Data for Mcl-1 Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability or other measured endpoints.
Experimental Protocols
The reproducibility of in vitro data is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key assays used in the evaluation of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is widely used to quantify the binding affinity of an inhibitor to its target protein.
Principle: TR-FRET measures the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. In the context of Mcl-1, a labeled Mcl-1 protein (e.g., with GST-tag and a fluorescent donor) and a labeled peptide from a binding partner like Bim (with a fluorescent acceptor) are used. When the inhibitor displaces the labeled peptide, the FRET signal decreases.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% BSA).
-
Dilute recombinant human Mcl-1 protein and a fluorescently labeled Bim peptide to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Procedure:
-
Add the Mcl-1 protein and the inhibitor to a low-volume 384-well plate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.
-
Add the fluorescently labeled Bim peptide.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the FRET signal in the presence of the inhibitor compared to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are crucial for determining the cytotoxic effects of Mcl-1 inhibitors on cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Culture:
-
Culture Mcl-1 dependent cancer cell lines (e.g., OPM-2, MOLP-8) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed a known number of cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Reproducibility of In Vitro Experiments
Achieving reproducible results in in vitro pharmacology is a multifaceted challenge. Several factors can contribute to variability in assays for Mcl-1 inhibitors:
-
Cell Line Authenticity and Passage Number: The genetic and phenotypic characteristics of cell lines can drift over time with continuous passaging. It is crucial to use authenticated cell lines and maintain a consistent passage number for experiments.
-
Reagent Quality and Consistency: The purity and activity of recombinant proteins, peptides, and antibodies can vary between batches. Rigorous quality control of all reagents is essential.
-
Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can significantly impact results. Strict adherence to standardized protocols is necessary.
-
Serum Concentration: As demonstrated in the biochemical data for S63845 and AMG-176, the presence of serum proteins can bind to test compounds, reducing their free concentration and apparent potency.[2] It is important to either perform assays in serum-free conditions or to be consistent with the serum concentration used.
-
Operator Variability: Differences in pipetting techniques and other manual manipulations can introduce errors. Automation of liquid handling can help to minimize this source of variability.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of Mcl-1 inhibitors and the workflow of the described experiments, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mcl-1 Apoptosis Signaling Pathway.
Caption: TR-FRET Experimental Workflow.
Conclusion
The in vitro evaluation of Mcl-1 inhibitors is a critical step in the drug discovery process. While compounds like S63845, AZD5991, and AMG-176 have shown promising activity, it is imperative for researchers to be cognizant of the potential sources of experimental variability. By adhering to detailed and standardized protocols, and by understanding the intricacies of the assays employed, the scientific community can enhance the reproducibility of in vitro findings and make more informed decisions in the development of novel cancer therapeutics. The development of resistance to Mcl-1 inhibitors is an ongoing area of research, and understanding these mechanisms will be crucial for the long-term success of this therapeutic strategy.
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. AZD5991 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Benchmarking the Selectivity of BMS-986142 Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The data presented is based on biochemical assays designed to profile the inhibitory activity of BMS-986142 against a broad panel of kinases, thereby offering insights into its specificity and potential for off-target effects.
Data Presentation: Kinase Selectivity Profile of BMS-986142
BMS-986142 demonstrates high selectivity for BTK, with an IC50 of 0.5 nM in enzymatic assays.[1][2][3] In a comprehensive screening against a panel of 384 different kinases, only a handful of other kinases were inhibited with less than 100-fold selectivity relative to BTK.[1][2][3] The majority of these are members of the Tec family of kinases, to which BTK also belongs.[1][2] The IC50 values for the most potently inhibited kinases are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity vs. BTK (Fold) | Kinase Family |
| BTK | 0.5 | 1 | Tec |
| TEC | 10 | 20 | Tec |
| ITK | 15 | 30 | Tec |
| BLK | 23 | 46 | Src |
| TXK | 28 | 56 | Tec |
| BMX | 32 | 64 | Tec |
| LCK | 71 | 142 | Src |
| SRC | 1100 | 2200 | Src |
Data compiled from multiple sources.[1]
Experimental Protocols
The kinase selectivity of BMS-986142 was determined through in vitro enzymatic assays. A general workflow for such an assay is described below.
Biochemical Enzyme Assay for Kinase Inhibition:
The inhibitory activity of BMS-986142 was assessed against a panel of purified recombinant kinases. The assays were performed in 384-well plates. Each reaction well contained the specific kinase, a fluoresceinated peptide substrate, and ATP in an appropriate assay buffer. BMS-986142 was added at varying concentrations to determine its effect on the kinase's activity. The reaction was allowed to proceed at room temperature for a specified period, typically 60 minutes. The extent of peptide phosphorylation was then quantified, and the IC50 value for each kinase was calculated from the resulting dose-response curves. This comprehensive screening was conducted by DiscoveRx (formerly Ambit Biosciences).[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the biochemical assay used to determine the kinase selectivity of BMS-986142.
References
MAT2A Inhibition in MTAP-Deleted Cancers: A Comparative Guide to Clinical Trial Results and Therapeutic Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting Methionine Adenosyltransferase 2A (MAT2A) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. We present a comprehensive overview of the latest clinical trial data for MAT2A inhibitors, a comparison with alternative therapeutic approaches, and the experimental validation of MAT2A as a therapeutic target.
Executive Summary
MAT2A has emerged as a promising therapeutic target in cancers characterized by MTAP deletion, a genetic alteration present in approximately 15% of all human cancers. The synthetic lethal relationship between MAT2A and MTAP deletion has spurred the development of MAT2A inhibitors, with several agents now in clinical trials. This guide summarizes the clinical efficacy and safety data for key MAT2A inhibitors, compares them with alternative strategies such as PRMT5 inhibition, and details the experimental methodologies used to validate this therapeutic approach.
Clinical Trial Results: MAT2A Inhibitors vs. Alternatives
The clinical development of MAT2A inhibitors is primarily focused on patients with MTAP-deleted solid tumors. Below is a summary of available clinical trial data for prominent MAT2A inhibitors and a key alternative, the PRMT5 inhibitor vopimetostat.
MAT2A Inhibitor Clinical Trial Data
| Drug (Target) | Trial Phase | Cancer Type(s) | Key Efficacy Results |
| IDE397 (MAT2A) | Phase 1/2 | MTAP-deleted Urothelial Cancer (in combination with sacituzumab govitecan) | Dose Level 1 (15mg IDE397 + 10mg/kg sacituzumab): ORR: 33% (3/9 cPR), DCR: 100% (9/9)[1][2][3]. Dose Level 2 (30mg IDE397 + 7.5mg/kg sacituzumab): ORR: 57% (4/7; 3 cPR + 1 uPR), DCR: 71% (5/7)[1][2][3]. |
| IDE397 (MAT2A) | Phase 1 Expansion (Monotherapy) | MTAP-deleted NSCLC (squamous and adenocarcinoma) and Urothelial Cancer | Overall (at RP2D of 30mg): ORR: 33% (9/27, all confirmed), DCR: 93%[4]. Squamous NSCLC: cORR: 38%[2]. Adenocarcinoma NSCLC: cORR: 22%[2]. |
| AG-270 (S095033) (MAT2A) | Phase 1 (Monotherapy) | MTAP-deleted advanced solid tumors | 2 partial responses observed; 5 additional patients achieved stable disease for ≥16 weeks[5][6]. |
ORR: Objective Response Rate; DCR: Disease Control Rate; cPR: confirmed Partial Response; uPR: unconfirmed Partial Response; NSCLC: Non-Small Cell Lung Cancer; RP2D: Recommended Phase 2 Dose.
Alternative Therapeutic Strategy: PRMT5 Inhibition
PRMT5 is a key downstream effector of MAT2A, and its inhibition is an alternative strategy for treating MTAP-deleted cancers.
| Drug (Target) | Trial Phase | Cancer Type(s) | Key Efficacy Results |
| Vopimetostat (TNG462) (PRMT5) | Phase 1/2 | MTAP-deleted solid tumors (various histologies) | Overall (n=94): ORR: 27%, DCR: 78%, Median PFS: 6.4 months[7]. |
| MTAP-deleted Pancreatic Cancer (2nd line) | ORR: 25%, Median PFS: 7.2 months[7][8]. | ||
| MTAP-deleted Pancreatic Cancer (all lines) | ORR: 15%, DCR: 71%[7][8]. |
PFS: Progression-Free Survival.
Experimental Protocols for MAT2A Validation
The validation of MAT2A as a therapeutic target has been underpinned by a variety of experimental techniques. Below are detailed methodologies for key experiments.
CRISPR/Cas9-Mediated Gene Knockout
Objective: To create a functional knockout of the MAT2A gene to study the effects of its absence on cancer cell viability.
Methodology:
-
gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting the MAT2A gene are designed using software to ensure high on-target activity and minimal off-target effects. The gRNAs are then synthesized.
-
Cas9 and gRNA Delivery: The Cas9 nuclease and the synthesized gRNAs are delivered to the target cancer cells (e.g., MTAP-deleted pancreatic cancer cell line) via plasmid transfection or lentiviral transduction.
-
Clonal Selection: Single cells are sorted into individual wells of a 96-well plate to grow into clonal populations.
-
Verification of Knockout: Genomic DNA is extracted from the clonal populations, and the targeted region of the MAT2A gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and a premature stop codon.
-
Protein Expression Analysis: Western blotting is performed to confirm the absence of MAT2A protein expression in the knockout clones compared to wild-type cells.[9][10][11][12][13]
siRNA-Mediated Gene Knockdown
Objective: To transiently reduce the expression of MAT2A to assess the immediate impact on cellular processes.
Methodology:
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the MAT2A mRNA are designed and synthesized.
-
Transfection: The siRNAs are transfected into cancer cells using a lipid-based transfection reagent. A non-targeting siRNA is used as a negative control.
-
** knockdown Verification (mRNA level):** After a defined incubation period (e.g., 48-72 hours), total RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the levels of MAT2A mRNA relative to a housekeeping gene, comparing the MAT2A-targeting siRNA-treated cells to the negative control.
Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of a MAT2A inhibitor that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The MAT2A inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle-only control is also included.
-
Incubation: The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or luminescence values are plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Western Blotting for Protein Expression Analysis
Objective: To detect and quantify the levels of specific proteins (e.g., MAT2A, PRMT5, and downstream markers) in cell lysates.
Methodology:
-
Sample Preparation: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[7][19][20][21]
Visualizations
MAT2A Signaling Pathway and Therapeutic Intervention
Experimental Workflow for MAT2A Target Validation
Comparison of Therapeutic Strategies in MTAP-Deleted Cancers
References
- 1. media.ideayabio.com [media.ideayabio.com]
- 2. onclive.com [onclive.com]
- 3. urologytimes.com [urologytimes.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Pancreatic Revolution due? Tango PRMT5 data satisfy | BioWorld [bioworld.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 11. benchling.com [benchling.com]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 15. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA Knockdown Experiments [bio-protocol.org]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Assessment of protein expression by Western blot analysis. [bio-protocol.org]
- 21. bosterbio.com [bosterbio.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel MAT2A Inhibitors
A deep dive into the pharmacokinetic properties of emerging MAT2A inhibitors, providing a comparative analysis for researchers and drug development professionals. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. The development of small molecule inhibitors targeting MAT2A is a rapidly advancing field. Understanding the pharmacokinetic (PK) profiles of these inhibitors is crucial for their clinical development and for optimizing dosing regimens to maximize efficacy while minimizing toxicity. This guide provides a comparative overview of the available pharmacokinetic data for two leading MAT2A inhibitors: AG-270 and IDE397.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the MAT2A inhibitor AG-270, derived from a phase I clinical trial in patients with advanced malignancies. While detailed quantitative data for IDE397 from a similar tabular format is not yet publicly available, a descriptive summary of its pharmacokinetic profile is provided based on interim clinical trial reports.
Table 1: Pharmacokinetic Parameters of AG-270 at Steady State (Cycle 1, Day 15)
| Dose Cohort | Geometric Mean Cmax (ng/mL) | Median Tmax (h) | Geometric Mean AUC0–τ (h*ng/mL) | Median Terminal Half-life (t½) (h) |
| 50 mg QD | 1712 | 1 - 6 | 33375 (τ=24h) | 16 - 38 |
| 100 mg QD | N/A | 1 - 6 | N/A | 16 - 38 |
| 150 mg QD | N/A | 1 - 6 | N/A | 16 - 38 |
| 200 mg QD | 13581 | 1 - 6 | 107979 (τ=24h) | 16 - 38 |
| 400 mg QD | N/A | 1 - 6 | 57285 (τ=24h) | 16 - 38 |
| 200 mg BID | N/A | 1 - 6 | 126833 (τ=12h) | 16 - 38 |
Data sourced from the Phase I clinical trial of AG-270/S095033 (NCT03435250). N/A: Not available in the provided source.
Pharmacokinetic Profile of IDE397:
Interim data from the Phase 1 clinical trial of IDE397 (NCT04794699) indicates a favorable pharmacokinetic profile. Key observations include:
-
Dose-Proportional Exposure: Clinical pharmacokinetic exposures of IDE397, as measured by Area Under the Curve (AUC) and maximum concentration (Cmax), have been shown to increase in a dose-proportional manner.
-
Target Engagement: The inhibitor achieves target drug coverage and robustly modulates the proximal pharmacodynamic biomarker, plasma S-adenosyl methionine (SAM), with observed reductions exceeding 60% at steady state.
Signaling Pathway and Mechanism of Action
MAT2A inhibitors exert their anti-cancer effects through a synthetic lethal interaction in MTAP-deleted tumors. The following diagram illustrates this pathway.
Caption: MAT2A synthetic lethality in MTAP-deleted cancers.
In normal cells, MTAP salvages methionine from MTA. In MTAP-deleted cancer cells, MTA accumulates, partially inhibiting PRMT5. MAT2A inhibitors further reduce SAM levels, leading to enhanced PRMT5 inhibition, resulting in splicing defects and ultimately, cancer cell death.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through rigorous clinical and preclinical studies. Below is a generalized protocol for a first-in-human, Phase I clinical trial designed to assess the pharmacokinetics of a novel oral MAT2A inhibitor.
Study Design: A Phase I, open-label, dose-escalation study in patients with advanced solid tumors harboring an MTAP deletion. The study follows a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
Patient Population: Adult patients with a confirmed diagnosis of an advanced or metastatic solid tumor with homozygous MTAP gene deletion, who have progressed on standard therapies.
Drug Administration: The MAT2A inhibitor is administered orally, once daily (QD) or twice daily (BID), in continuous 28-day cycles.
Pharmacokinetic Sampling:
-
Single Dose: On Cycle 1, Day 1 (C1D1), serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours) to determine single-dose pharmacokinetics.
-
Steady State: On Cycle 1, Day 15 (C1D15), serial blood samples are collected pre-dose and over a dosing interval to assess steady-state pharmacokinetics.
Bioanalytical Method: Plasma concentrations of the MAT2A inhibitor and any major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Parameter Calculation: The following PK parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Terminal half-life.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vz/F: Apparent volume of distribution during the terminal phase after oral administration.
Pharmacodynamic Assessments: To assess target engagement, plasma levels of S-adenosyl methionine (SAM) and methionine are measured at baseline and at various time points during treatment.
The following diagram outlines a typical workflow for a preclinical in vivo pharmacokinetic study.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Safety Operating Guide
Standard Operating Procedure: Disposal of (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
For use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the safe and compliant disposal of the chlorinated organic compound (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety Precautions
Prior to handling the compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions for handling potent, chlorinated organic compounds must be strictly observed:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Safety goggles to protect against splashes.
-
A laboratory coat to shield skin and clothing.
-
Nitrile gloves to prevent dermal contact.
-
Closed-toe shoes to guard against spills.
-
-
Ventilation: All handling of the compound should occur within a properly functioning fume hood to minimize the risk of inhalation.
-
Spill Management: An appropriate spill kit for chemical containment and cleanup should be readily accessible. In the event of a spill, evacuate the immediate area and follow established institutional protocols for hazardous material spills.
II. Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Due to its chemical nature, this compound requires specific handling:
-
Waste Classification: This compound is classified as a halogenated organic waste due to the presence of chlorine.
-
Container Requirements:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and any known hazard symbols. Vague labels are unacceptable.[4]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from ignition sources and incompatible materials.
III. Disposal Protocol
Disposal of this compound must be conducted through a licensed hazardous waste management company. The following step-by-step process outlines the required procedures:
-
Waste Characterization: Accurately characterize the waste, including the full chemical name and any known contaminants.
-
Containerization:
-
For small quantities, ensure the compound is in a sealed, primary container.
-
For larger quantities, use designated "Organic Liquid" waste containers suitable for halogenated compounds.[1]
-
-
Documentation: Maintain a detailed inventory of the waste, including the quantity and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4][5]
-
Prohibited Disposal Methods:
IV. Decontamination
-
Glassware and Equipment: Any laboratory equipment that has come into contact with the compound should be decontaminated. This typically involves rinsing with an appropriate solvent, and the rinsate must be collected and disposed of as halogenated organic waste.
-
Work Surfaces: Decontaminate work surfaces within the fume hood using a suitable solvent and cleaning agent. All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
Experimental Workflow and Decision Logic
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Compound: (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Disclaimer: As this appears to be a novel or specialized research chemical, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on a conservative approach to handling new chemical entities with unknown toxicity and potency, in accordance with standard laboratory safety protocols for potent compounds.[1] A thorough risk assessment should be conducted by qualified personnel before handling this substance.[2][3]
Personal Protective Equipment (PPE)
Given the compound's complex structure, which includes a chlorinated benzodioxole, an amine, and a pyridinone moiety, it should be handled as a potentially potent and hazardous substance. The minimum recommended PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[4][5] For this specific compound, enhanced precautions are necessary.
Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Potentially Potent Compound |
| Eye and Face | Safety glasses with side shields | Chemical splash goggles and a face shield[4][6] |
| Hand | Single pair of nitrile gloves | Double-gloving with nitrile or neoprene gloves[4] |
| Body | Standard lab coat | Chemical-resistant lab coat or disposable gown[5][6] |
| Respiratory | Not generally required for small quantities in a fume hood | A NIOSH-approved respirator may be necessary[6][7] |
| Footwear | Closed-toe shoes | Chemical-resistant shoe covers may be considered |
Operational Plan: Handling and Experimental Workflow
All handling of this compound, especially in powdered form, must be performed within a certified chemical fume hood to minimize inhalation exposure. For potent compounds, specialized engineering controls like a glove box may be more appropriate.[3]
Experimental Workflow for Handling
Caption: A standard workflow for safely handling potentially potent research compounds.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure you are wearing the recommended PPE. Verify that the chemical fume hood is functioning correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use a spatula and weighing paper, or weigh directly into a tared container. Avoid creating dust.
-
Solution Preparation: If making a solution, add the solvent to the container with the compound slowly to avoid splashing. Cap the container and mix gently.
-
Post-Handling: After handling, wipe down the spatula and any surfaces inside the fume hood that may have been contaminated. Dispose of the cleaning materials as hazardous waste.
-
De-gowning: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water.
Disposal Plan
Proper waste management is critical for protecting both personnel and the environment.[2]
-
Solid Waste: All solid waste contaminated with the compound, including gloves, bench paper, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the chlorinated nature of the compound, it may need to be segregated into a halogenated waste stream. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Sharps: Any needles or other sharps used to transfer solutions of the compound must be disposed of in a designated sharps container.
Always consult with your institution's EHS department for specific protocols regarding the handling and disposal of novel chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. pharm-int.com [pharm-int.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
